GK16S
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
(3S)-1-cyano-N-pent-4-ynylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-6-13-11(15)10-5-7-14(8-10)9-12/h1,10H,3-8H2,(H,13,15)/t10-/m0/s1 |
InChI-Schlüssel |
SOWADVSJKHVBEJ-JTQLQIEISA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Inactive Analogue: A Technical Guide to the Mechanism of Action of GK16S as a Negative Control for UCHL1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the nuanced field of chemical biology and drug discovery, the use of precise molecular tools is paramount to dissecting complex cellular processes. The chemogenomic pair, GK13S and its stereoisomer GK16S, serves as a prime example of such tools for the investigation of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a crucial enzyme in the ubiquitin-proteasome system, implicated in neurodegenerative diseases and cancer. This technical guide provides an in-depth analysis of the mechanism of action of this compound, contextualized by its role as a negative control for the potent and selective UCHL1 inhibitor, GK13S. Through a detailed examination of its limited biochemical activity, this document will illustrate the utility of this compound in validating the specific cellular effects of UCHL1 inhibition.
Core Mechanism of Action: A Tale of Two Stereoisomers
The primary mechanism of action of this compound is, paradoxically, its profound lack of inhibitory activity against UCHL1, especially when compared to its enantiomer, GK13S. This differential activity is the cornerstone of their use as a chemogenomic pair. GK13S is a potent, covalent inhibitor of UCHL1, binding to the active site cysteine (Cys90) through an isothiourea linkage with its cyanamide (B42294) "warhead". This interaction is highly stereoselective.
This compound, as the stereoisomer of GK13S, possesses the same chemical formula but a different three-dimensional arrangement of atoms. This subtle yet critical difference in stereochemistry prevents this compound from effectively binding to and inhibiting the UCHL1 active site. Consequently, this compound serves as an ideal negative control in experiments, allowing researchers to distinguish the on-target effects of UCHL1 inhibition by GK13S from any potential off-target or non-specific effects of the chemical scaffold.
Quantitative Data Summary
The stark contrast in the inhibitory potency of GK13S and this compound against UCHL1 is evident in the following quantitative data. These values have been compiled from biochemical assays designed to measure the enzymatic activity of UCHL1.
| Compound | Target | Assay Type | IC50 | Fold Difference (vs. GK13S) |
| GK13S | UCHL1 | Ubiquitin-Rhodamine Cleavage | 50 nM[1] | 1 |
| This compound | UCHL1 | Ubiquitin-Rhodamine Cleavage | ~2000 nM (estimated) | ~40 |
| GK13S | UCHL3 | Not specified | >10,000 nM | >200 |
| This compound | UCHL3 | Not specified | Not specified | - |
Note: A precise IC50 value for this compound is not explicitly stated in the reviewed literature; however, it is consistently reported to be approximately 40-fold less active than GK13S.
Experimental Protocols
To rigorously establish the differential activity of GK13S and this compound, specific experimental protocols are employed. The following are detailed methodologies for key experiments.
Ubiquitin-Rhodamine Cleavage Assay
This in vitro assay quantifies the enzymatic activity of UCHL1 by measuring the cleavage of a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant UCHL1.
Materials:
-
Recombinant human UCHL1 protein
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (GK13S, this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of recombinant UCHL1 to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells containing UCHL1. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Pre-incubate the enzyme and compounds for a specified time (e.g., 60 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine 110 substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the reaction rates to the DMSO control (100% activity) and no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Activity-Based Protein Profiling (ABPP)
This cellular assay is used to assess the target engagement and selectivity of a compound in a complex biological environment.
Objective: To visualize the covalent binding of activity-based probes to their cellular targets and to assess the competitive inhibition by test compounds.
Materials:
-
Human cell line (e.g., HEK293T or U-87 MG)
-
Test compounds (GK13S, this compound)
-
Activity-based probe with an alkyne handle
-
Click chemistry reagents (e.g., Azide-fluorophore or Azide-biotin)
-
Cell lysis buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies against UCHL1 and other relevant proteins
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of the test compounds (GK13S, this compound) or DMSO for a specified duration (e.g., 4 hours).
-
Add the alkyne-containing activity-based probe to the treated cells and incubate for a further period (e.g., 1 hour).
-
Harvest and lyse the cells.
-
Perform a click chemistry reaction on the cell lysates by adding the azide-fluorophore (for in-gel fluorescence) or azide-biotin (for pulldown and Western blot).
-
For in-gel fluorescence, separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using a gel scanner.
-
For pulldown, incubate the biotin-labeled lysates with streptavidin beads, wash to remove non-biotinylated proteins, and elute the bound proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-UCHL1 antibody to confirm target engagement.
Visualizations
Logical Relationship of GK13S and this compound
Caption: Differentiating the effects of GK13S and this compound on UCHL1.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for the Ubiquitin-Rhodamine cleavage assay.
UCHL1 Signaling Pathway
Caption: UCHL1's role in the activation of the pro-survival Akt signaling pathway.
Conclusion
References
An In-depth Technical Guide to the Chemogenomic Probe GK16S
For Researchers, Scientists, and Drug Development Professionals
Abstract
GK16S is a vital chemogenomic tool used in the study of ubiquitin C-terminal hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer. As a stereoisomer of the active UCHL1 inhibitor GK13S, this compound serves as an essential negative control, enabling researchers to delineate the specific effects of UCHL1 inhibition. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound, including detailed protocols and data presented for comparative analysis.
Chemical Structure and Properties
This compound is a synthetic, cell-permeable activity-based probe. Structurally, it is a cyanopyrrolidine derivative that shares the same molecular formula and connectivity as its enantiomer, GK13S, but differs in its three-dimensional arrangement. This stereochemical difference is critical to its function as a negative control, as it does not effectively inhibit UCHL1.
Chemical Name: (R)-1-(but-3-yn-1-yl)-N-cyanopyrrolidine-3-carboxamide (Note: The exact stereochemistry may vary, but it is the inactive enantiomer corresponding to the active 'S' form, GK13S).
Molecular Formula: C10H13N3O
Key Structural Features:
-
Cyanamide "Warhead": A reactive group intended to covalently modify the active site cysteine of target enzymes.
-
Pyrrolidine Scaffold: The core structure of the molecule.
-
Alkyne Handle: A terminal alkyne group that allows for bioorthogonal conjugation via "click chemistry," enabling visualization and affinity purification of labeled proteins.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 191.23 g/mol | Calculated |
| Stereochemistry | Inactive Enantiomer (relative to GK13S) | [1] |
| Purity | >95% (typically) | Standard for chemical probes |
| Solubility | Soluble in DMSO | [2] |
Pharmacological Properties
This compound is characterized by its lack of significant inhibitory activity against UCHL1, in stark contrast to its potent stereoisomer, GK13S. This differential activity is fundamental to its application in chemogenomic studies.
| Parameter | This compound | GK13S | Reference |
| UCHL1 Inhibition (IC50) | Inactive | ~50 nM | [2][3] |
| Cellular Target Engagement | Does not significantly label UCHL1 | Labels UCHL1 | [1] |
| Effect on Cellular Monoubiquitin Levels | No significant reduction | Reduces monoubiquitin levels | [1][4] |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process that involves the creation of the cyanopyrrolidine core followed by the addition of the alkyne handle. As an enantiomer of GK13S, its synthesis would follow a similar pathway but utilize the opposite stereoisomer of a key starting material or a chiral separation step. The general synthetic scheme is described in the supplementary information of Grethe et al., 2022.
A generalized synthetic workflow is as follows:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
This compound is primarily used as a negative control in experiments designed to investigate the function and inhibition of UCHL1. Below are detailed methodologies for key experiments.
Activity-Based Protein Profiling (ABPP) in Intact Cells
This protocol is used to visualize the covalent binding of activity-based probes to their cellular targets.
Experimental Workflow:
Caption: Workflow for in-cell activity-based protein profiling.
Detailed Method:
-
Cell Culture: Plate HEK293 cells and grow to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM GK13S, 10 µM this compound, or an equivalent volume of DMSO as a vehicle control. Incubate for 24 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Click Chemistry: To 50 µg of protein lysate, add the click chemistry reaction mixture (fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate). Incubate for 1 hour at room temperature.
-
SDS-PAGE and Imaging: Denature the samples and separate the proteins on a polyacrylamide gel. Visualize the fluorescently labeled proteins using an appropriate gel scanner.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Method:
-
Cell Treatment: Treat intact cells with the desired concentration of GK13S, this compound, or DMSO for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a heat block.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble UCHL1 by Western blotting using an anti-UCHL1 antibody.
Ubiquitin-Rhodamine Cleavage Assay
This in vitro assay measures the enzymatic activity of UCHL1 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
Experimental Workflow:
Caption: Workflow for the in vitro Ubiquitin-Rhodamine cleavage assay.
Detailed Method:
-
Reagent Preparation: Prepare solutions of recombinant human UCHL1, GK13S, this compound (or other inhibitors), and the fluorogenic substrate ubiquitin-rhodamine.
-
Pre-incubation: In a microplate, pre-incubate UCHL1 with varying concentrations of the inhibitors (or DMSO) for 1 hour at room temperature.
-
Reaction Initiation: Add the ubiquitin-rhodamine substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentrations to determine the IC50 values.
Signaling Pathways and Logical Relationships
This compound, as a negative control for the UCHL1 inhibitor GK13S, helps to elucidate the role of UCHL1 in cellular pathways. UCHL1 is known to regulate the levels of monoubiquitin, which in turn affects protein degradation and signaling.
Caption: UCHL1's role in maintaining the monoubiquitin pool.
Conclusion
This compound is an indispensable tool for the rigorous investigation of UCHL1 biology. Its structural similarity but functional inactivity compared to its enantiomer GK13S allows for the precise attribution of observed cellular and biochemical effects to the inhibition of UCHL1. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the fields of chemical biology and drug discovery. The continued use of such well-characterized chemogenomic pairs will be crucial in further unraveling the complex roles of deubiquitinating enzymes in health and disease.
References
Technical Guide: Synthesis and Purification of the GK16S Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, purification, and application of the GK16S probe, a valuable tool for studying the deubiquitinase Ubiquitin C-terminal hydrolase L1 (UCH-L1). This compound serves as a minimal probe, acting as a negative control for its more potent stereoisomer, GK13S. Both probes were developed to investigate the cellular functions of UCHL1.[1] This document details the chemical synthesis, purification protocols, and its use in cell-based assays, supported by quantitative data and visual diagrams to facilitate understanding and replication of key experiments.
Introduction to the this compound Probe
The this compound probe is a chemogenomic, activity-based probe designed to interact with UCH-L1.[1] It features a cyanopyrrolidine warhead for covalent modification of target proteins and an alkyne handle for bioorthogonal functionalization, allowing for downstream applications such as fluorescent labeling or affinity purification.[2] Unlike its potent counterpart, GK13S, this compound lacks the central aromatic specificity element, resulting in significantly reduced activity against UCHL1.[1] This makes it an ideal negative control for discerning the specific effects of UCHL1 inhibition in cellular and biochemical assays.[1]
The development of specific probes for deubiquitinases (DUBs) like UCHL1 is crucial, as these enzymes play significant roles in various cellular processes, and their dysregulation is implicated in neurodegenerative diseases and cancer.[1][3][4]
Synthesis of the this compound Probe
The synthesis of the this compound probe involves a multi-step chemical process. The following protocol is a summary of the likely synthesis route based on the parent compound's structure. For complete and definitive details, consulting the supplementary information of the primary literature is recommended.
Materials and Reagents
-
Starting materials for the cyanopyrrolidine core
-
Reagents for the introduction of the alkyne handle
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Coupling agents (e.g., CDI)
-
Bases (e.g., K2CO3)
-
Other necessary reagents for organic synthesis
Synthesis Workflow
Caption: General synthesis workflow for the this compound probe.
Experimental Protocol
A detailed, step-by-step protocol for the synthesis of cyanopyrrolidine-based probes can be complex and requires specialized knowledge in organic synthesis. The general steps would include:
-
Formation of the Pyrrolidine (B122466) Core: Synthesis of the basic pyrrolidine structure from commercially available starting materials.
-
Introduction of the Cyano Group: Conversion of a suitable functional group on the pyrrolidine ring to a nitrile. This creates the "warhead" of the probe.
-
Attachment of the Alkyne Handle: An alkyne-containing moiety is coupled to the cyanopyrrolidine core. This is typically done through an amide bond formation or other suitable coupling reactions.
Purification of the this compound Probe
Purification of the synthesized this compound probe is critical to ensure that subsequent biological assays are not affected by impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of such small molecule probes.[5]
Purification Workflow
Caption: Workflow for the HPLC purification of the this compound probe.
Experimental Protocol: HPLC Purification
-
Column: A reverse-phase C18 column is typically used for the purification of small organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 0.1% formic acid, is a common mobile phase system.
-
Gradient: A linear gradient from a low to a high percentage of acetonitrile is employed to elute the compounds from the column. For example, a gradient from 5% to 95% acetonitrile over a set time.
-
Detection: UV detection at wavelengths such as 214 nm and 254 nm is used to monitor the elution of the probe.[5] Mass spectrometry can also be coupled to the HPLC system for mass-based fraction collection.
-
Fraction Collection: Fractions corresponding to the peak of the this compound probe are collected.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC. Fractions with a purity of ≥95% are pooled.[5]
-
Solvent Removal: The solvent from the pooled, pure fractions is removed under vacuum to yield the purified this compound probe.
Quantitative Data
| Parameter | Typical Value | Reference |
| Purity | ≥95% | Based on standard practices for chemical probes.[5] |
| Yield | Variable | Dependent on the specific synthesis route and scale. |
| Mass Identity | Confirmed by MS | Standard characterization technique. |
UCH-L1 Signaling and the Role of the this compound Probe
UCH-L1 is a deubiquitinase that is highly expressed in neurons and has been implicated in both neurodegenerative diseases and cancer, including glioblastoma.[3][4][6] It plays a role in regulating protein homeostasis by cleaving ubiquitin from small substrates, thereby maintaining the cellular pool of monoubiquitin.
UCH-L1 Signaling Pathway in Glioblastoma
In the context of glioblastoma, UCH-L1 has been shown to be involved in several signaling pathways that promote tumor progression:
-
PI3K/Akt Signaling: UCH-L1 can activate the PI3K/Akt pathway, which is a key regulator of cell survival, proliferation, and invasion.[7]
-
Wnt/β-catenin Pathway: UCHL1 has been shown to regulate glioblastoma cancer stem cell populations, with Wnt signaling being a potential mediating pathway.[4]
-
Extracellular Matrix Interaction: UCH-L1 expression is associated with genes involved in the extracellular matrix, angiogenesis, and cell adhesion, all of which are critical for tumor invasion and metastasis.[4]
Caption: Simplified UCH-L1 signaling pathways in glioblastoma.
Experimental Workflow: Activity-Based Protein Profiling
This compound is used as a negative control in activity-based protein profiling (ABPP) experiments to identify the specific targets of more active probes like GK13S.[1] ABPP is a powerful technique to study enzyme function directly in complex biological systems.[8][9]
Caption: Experimental workflow for activity-based protein profiling using GK13S and this compound.
Experimental Protocols for Cell-Based Assays
The human glioblastoma cell line U-87 MG is a relevant model system for studying the effects of UCH-L1 probes.[1][10][11]
Cell Culture
-
Cell Line: U-87 MG
-
Growth Medium: MEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Activity-Based Protein Profiling in U-87 MG Cells
-
Cell Treatment: Plate U-87 MG cells and allow them to adhere. Treat the cells with the desired concentration of this compound, GK13S, or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysates, add the components for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This includes a reporter tag with a complementary functional group (e.g., an azide-functionalized fluorophore), a copper(I) source, and a ligand. This will attach the reporter tag to the alkyne handle of the probe that has covalently bound to its protein targets.
-
Sample Preparation for Gel-Based Analysis: Add SDS-PAGE loading buffer to the "clicked" lysates, heat the samples, and resolve the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner. A strong band at the molecular weight of UCH-L1 should be apparent in the GK13S-treated sample but significantly weaker or absent in the this compound and DMSO-treated samples.
-
Sample Preparation for Mass Spectrometry: For target identification, the "clicked" proteins can be enriched (e.g., using a biotin (B1667282) reporter tag and streptavidin beads) and then digested with trypsin. The resulting peptides are analyzed by LC-MS/MS to identify the proteins that were labeled by the probe.
Conclusion
The this compound probe is a well-characterized and essential tool for the specific investigation of UCH-L1 function in cellular contexts. Its utility as a negative control, in conjunction with the active probe GK13S, allows for rigorous and specific interrogation of UCH-L1's role in health and disease. This guide provides a comprehensive overview of the synthesis, purification, and application of this compound, enabling researchers to effectively utilize this chemical probe in their studies of deubiquitinase biology and drug development.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MMP-1, UCH-L1, and 20S Proteasome as Potential Biomarkers Supporting the Diagnosis of Brain Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin carboxyl-terminal esterase L1 (UCHL1) is associated with stem-like cancer cell functions in pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCHL1 enhances the malignant development of glioma via targeting GAS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Chemical Probes and Activity-Based Protein Profiling for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secretome Signature of Invasive Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
GK16S and its interaction with deubiquitinases
An In-depth Technical Guide on the Chemogenomic Probe GK16S and its Interaction with Deubiquitinases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system is a critical regulatory pathway in cellular homeostasis, and deubiquitinases (DUBs) are key players in reversing protein ubiquitination. Understanding the specific roles of DUBs is crucial for drug development, particularly in neurodegenerative diseases and cancer.[1][2] Ubiquitin C-terminal hydrolase L1 (UCHL1) is a deubiquitinase implicated in neurodegeneration and cancer metastasis.[1][2][3] This technical guide focuses on this compound, a compound that, in conjunction with its potent enantiomer GK13S, forms a chemogenomic pair for the specific investigation of UCHL1 function in cellular systems.[1] this compound serves as a crucial negative control, allowing researchers to distinguish the specific effects of UCHL1 inhibition from off-target or reactivity-driven interactions.
Core Concept: A Chemogenomic Pair for UCHL1
GK13S and this compound are stereoisomers that exhibit a significant difference in their inhibitory potency towards UCHL1.[1] GK13S is a potent, activity-based probe that covalently modifies the active site of UCHL1, leading to its inhibition.[1][2] In contrast, this compound is substantially less active, making it an ideal negative control.[1] The use of such a chemogenomic pair is a powerful strategy to attribute cellular phenotypes specifically to the inhibition of the target enzyme, in this case, UCHL1.[1] Any cellular effect observed with GK13S but not with this compound can be more confidently ascribed to the inhibition of UCHL1.
Logical Relationship of the Chemogenomic Pair
Caption: Logical workflow of the GK13S/GK16S chemogenomic pair.
Quantitative Data: Comparative Activity of this compound and GK13S
The significant difference in potency between GK13S and this compound is the foundation of their use as a chemogenomic pair. While specific IC50 values from the primary literature require direct consultation, the available data indicates a substantial disparity in their effects.
| Parameter | GK13S | This compound | Reference |
| UCHL1 Inhibition (in vitro) | Potent | Substantially less potent | [1] |
| Cellular UCHL1 Labeling | Strong labeling | Minimal to no labeling | [1][3] |
| Effect on Monoubiquitin Levels | Reduction in U-87 MG cells | No significant reduction | [1][3] |
| Covalent Binding to UCHL1 | Readily forms covalent adduct | Significantly lower binding | [4] |
Signaling Pathway: UCHL1 and Monoubiquitin Homeostasis
UCHL1 plays a significant role in maintaining the cellular pool of monoubiquitin by deubiquitinating various substrates.[1] The specific inhibition of UCHL1 by GK13S leads to a measurable decrease in free monoubiquitin, a phenotype that phenocopies an inactivating mutation of UCHL1 in mice.[1][2] this compound, being inactive against UCHL1, does not produce this effect.
References
Stereochemistry of GK16S versus GK13S
An In-Depth Technical Guide to the : Probing the Function of Deubiquitinase UCHL1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of the ubiquitin-proteasome system is critical for understanding cellular homeostasis and the pathogenesis of numerous diseases, including neurodegeneration and cancer. Deubiquitinases (DUBs), which reverse the process of ubiquitination, are emerging as important therapeutic targets. Ubiquitin C-terminal hydrolase L1 (UCHL1) is a key DUB implicated in these conditions, but its precise cellular roles have been difficult to dissect due to a lack of specific molecular probes. This technical guide details the stereochemical and structural basis for the specific inhibition of UCHL1 by GK13S, a potent and non-toxic activity-based probe. In contrast, its structural analog, GK16S, serves as a crucial negative control, allowing for the precise attribution of cellular effects to UCHL1 inhibition. This pair of molecules, GK13S and this compound, forms a powerful chemogenomic toolset for validating UCHL1 as a drug target and investigating its downstream biological functions.
Introduction to UCHL1 and Chemical Probes
UCHL1 is a highly abundant deubiquitinase in the brain, where it is believed to play a role in maintaining a pool of free monoubiquitin.[1] Its dysregulation has been linked to the progression of neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as to the invasiveness of certain cancers.[2] To explore the therapeutic potential of targeting UCHL1, highly specific small molecule inhibitors are required. Activity-based probes (ABPs) are a class of chemical tools designed to covalently modify the active site of an enzyme, enabling detailed study of its activity and function in complex biological systems.
The development of GK13S and this compound represents a significant advance in this area.[1][3] These molecules were designed as a "chemogenomic pair": GK13S is a potent, stereoselective inhibitor of UCHL1, while this compound is a closely related but far less active compound.[1] This design allows researchers to distinguish cellular phenotypes caused by specific UCHL1 inhibition from off-target effects. Both probes also contain an alkyne handle, permitting their use in "click chemistry" applications for target identification and visualization.[4][5]
Stereochemistry and Structure-Activity Relationship (SAR)
The profound difference in activity between GK13S and this compound stems from subtle but critical differences in their chemical structures, particularly the stereochemistry and the presence of a specificity-conferring element.
-
GK13S: This molecule features a (3S)-N-cyanopyrrolidine "warhead" that covalently modifies the active site cysteine (Cys90) of UCHL1.[4] Its specificity is driven by a central aromatic element that positions the pyrrolidine (B122466) moiety into a unique pocket within the enzyme's catalytic cleft.[4]
-
GK13R: The enantiomer of GK13S, with the opposite (3R) stereochemistry at the pyrrolidine ring, is approximately 40-fold less potent, highlighting the strict stereochemical requirements for effective binding and inhibition.[1]
-
This compound: This compound is considered a "minimal probe."[1] It contains the same (3S)-N-cyanopyrrolidine warhead as GK13S but lacks the central aromatic specificity element.[1] The absence of this guiding structure results in a dramatic loss of potency, demonstrating that the warhead alone is insufficient for potent UCHL1 inhibition.[1]
Data Presentation
The quantitative differences in inhibitory activity are summarized below.
| Compound | Description | Target | IC₅₀ (in vitro) | Cellular Inhibition (HEK293 cells) | Reference |
| GK13S | (3S)-pyrrolidine with specificity element | UCHL1 | 50 nM | Near complete inhibition at 1 µM (24h) | [1][5] |
| GK13R | (3R)-pyrrolidine enantiomer | UCHL1 | ~2 µM | Less potent than GK13S | [1] |
| This compound | (3S)-pyrrolidine minimal probe | UCHL1 | >100 µM | No significant inhibition observed | [1] |
Mechanism of Stereoselective Inhibition
The specificity of GK13S for UCHL1 is rooted in its unique binding mode, which has been elucidated by X-ray crystallography.[1][6] GK13S binds to and locks UCHL1 in a hybrid conformation between its apo (unbound) and ubiquitin-bound states.[1][2][3]
-
Covalent Modification: The cyanamide (B42294) warhead of GK13S covalently attaches to the catalytic Cys90 residue in the UCHL1 active site.[4]
-
Specificity Pockets: The central amide and imidazole (B134444) ring of GK13S form hydrogen bonds with backbone residues of the enzyme.[4] Crucially, the (S)-pyrrolidine ring is positioned perfectly into a distinct pocket of the UCHL1 apo conformation, an interaction not possible with the (R)-enantiomer or the minimal this compound probe.[4]
-
Mimicking Ubiquitin: The overall structure of GK13S mimics the C-terminal LRGG peptide of ubiquitin, allowing it to engage the enzyme through a combination of hydrogen bonding and hydrophobic interactions.[4]
Figure 1: Mechanism of stereospecific UCHL1 inhibition by GK13S.
Cellular Effects: Phenocopying UCHL1 Inactivation
The primary functional consequence of UCHL1 inhibition by GK13S in cells is the reduction of free monoubiquitin levels.[1] This effect was observed in the human glioblastoma cell line U-87 MG and directly phenocopies the reported effect of an inactivating UCHL1 mutation in mice.[1][4]
Critically, treatment with the inactive probe this compound did not result in a similar reduction of monoubiquitin, confirming that the observed effect is a direct result of UCHL1 inhibition by GK13S.[1] This stereoselective cellular activity validates the use of GK13S and this compound as a chemogenomic pair to probe UCHL1 function.
Figure 2: Contrasting cellular outcomes of GK13S versus this compound treatment.
Data Presentation
| Treatment (U-87 MG cells) | Effect on Cellular Monoubiquitin Levels | Conclusion | Reference |
| DMSO (Vehicle) | Baseline | Normal UCHL1 activity | [1] |
| GK13S | Significant Reduction | UCHL1 inhibition depletes monoubiquitin | [1][4] |
| This compound | No Significant Change | Lack of UCHL1 inhibition; effect is specific | [1][4] |
Experimental Protocols
The following are representative protocols based on methodologies described in the literature for characterizing GK13S and this compound.[1][3][7]
Protocol 1: In Vitro UCHL1 Inhibition Assay (Ubiquitin-Rhodamine)
-
Reagents: Recombinant human UCHL1, Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5), GK13S/GK16S in DMSO.
-
Procedure:
-
Prepare serial dilutions of GK13S, this compound, and a DMSO vehicle control.
-
In a 96-well plate, add recombinant UCHL1 to the assay buffer.
-
Add the diluted compounds or DMSO to the wells containing the enzyme and pre-incubate for 1 hour at room temperature to allow for covalent modification.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.
-
Measure the increase in fluorescence (excitation/emission ~485/528 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration and plot against inhibitor concentration to determine IC₅₀ values.
-
Protocol 2: Cellular UCHL1 Activity Assay (HA-Ub-VS Labeling)
This protocol assesses the amount of active UCHL1 remaining in cells after treatment.
-
Reagents: HEK293 or U-87 MG cells, GK13S/GK16S, DMSO, lysis buffer, HA-tagged Ubiquitin Vinyl Sulfone (HA-Ub-VS) probe, SDS-PAGE reagents, anti-UCHL1 antibody, anti-HA antibody.
-
Procedure:
-
Culture cells to ~80% confluency. Treat with desired concentrations of GK13S, this compound, or DMSO for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in a non-denaturing lysis buffer.
-
Normalize total protein concentration for all samples using a BCA assay.
-
Incubate the lysates with the HA-Ub-VS probe for 1 hour. This probe will covalently label the active site of any remaining active DUBs, including UCHL1.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-HA antibody to detect labeled (active) UCHL1 and a total anti-UCHL1 antibody as a loading control. A decrease in the HA signal relative to the total UCHL1 signal indicates inhibition.
-
Figure 3: Experimental workflow for assessing cellular UCHL1 activity.
Conclusion and Future Outlook
The stereochemical precision of GK13S makes it an exceptionally specific and potent tool for the study of UCHL1. The stark contrast in activity between GK13S and its control counterpart, this compound, unequivocally demonstrates the importance of structure-guided design in developing chemical probes. This chemogenomic pair allows for rigorous investigation of UCHL1's role in cellular processes, particularly its function in maintaining ubiquitin homeostasis. For drug development professionals, the structural and mechanistic insights gained from GK13S provide a robust foundation for the design of next-generation therapeutic inhibitors targeting UCHL1 for neurodegenerative diseases and cancer.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7zm0 - Structure of UCHL1 in complex with GK13S inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 7. researchgate.net [researchgate.net]
The Inactive Enantiomer GK16S: A Technical Guide for UCHL1 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) predominantly expressed in neurons and testes, playing a crucial role in the ubiquitin-proteasome system.[1] Its dysregulation has been implicated in various neurodegenerative diseases, such as Parkinson's and Alzheimer's, as well as in cancer, making it a significant therapeutic target.[2][3][4] The study of UCHL1 has been significantly advanced by the development of specific chemical probes. Among these, the chemogenomic pair of activity-based probes, GK13S and its inactive enantiomer GK16S, have emerged as invaluable tools for dissecting the cellular functions of UCHL1.[5][6]
This technical guide provides an in-depth overview of the inactive enantiomer this compound and its application in UCHL1 studies. This compound serves as a crucial negative control, allowing researchers to distinguish the specific effects of UCHL1 inhibition from off-target or non-specific interactions of its active counterpart, GK13S.[5]
Core Concepts: The Power of a Chemogenomic Pair
GK13S is a potent, stereoselective, and covalent inhibitor of UCHL1.[5] Its specificity arises from a unique binding mode that locks the enzyme in a hybrid conformation.[5][6] this compound, as the enantiomer of GK13S, possesses the same chemical composition but a different stereochemical configuration. This subtle difference in three-dimensional structure prevents it from effectively binding to and inhibiting UCHL1.[5]
The use of GK13S and this compound as a "chemogenomic pair" is a powerful strategy.[5] By comparing the cellular or biochemical effects of the active probe (GK13S) with its inactive counterpart (this compound), researchers can confidently attribute observed phenotypes to the specific inhibition of UCHL1.[5][7] Any effects observed with GK13S but not with this compound can be directly linked to UCHL1 activity.[5]
Quantitative Data: Potency and Selectivity
The differential activity of GK13S and this compound against UCHL1 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GK13S | UCHL1 | 50 | Ubiquitin rhodamine cleavage assay | [5] |
| This compound | UCHL1 | > 100,000 | Ubiquitin rhodamine cleavage assay | [5] |
| GK13R (enantiomer of GK13S) | UCHL1 | 2,000 | Ubiquitin rhodamine cleavage assay | [5] |
| LDN-57444 | UCHL1 | 880 | Fluorescence polarization assay | [8] |
Table 1: In Vitro Inhibitory Potency. This table highlights the significant difference in potency between GK13S and this compound. GK13S inhibits UCHL1 at nanomolar concentrations, while this compound shows no appreciable inhibition even at high micromolar concentrations.
| Compound | Cellular System | Effect | Concentration | Reference |
| GK13S | U-87 MG human glioblastoma cells | Reduced levels of monoubiquitin | 1 µM | [5] |
| This compound | U-87 MG human glioblastoma cells | No reduction in monoubiquitin levels | 1 µM | [5] |
| GK13S | HEK293 cells | Near complete inhibition of UCHL1 | 1 µM (24h) | [5] |
| This compound | HEK293 cells | No detectable inhibition of UCHL1 | 1 µM (24h) | [5] |
Table 2: Cellular Activity. This table demonstrates the specific effect of GK13S on UCHL1 activity in a cellular context, an effect that is absent with this compound treatment.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound as a negative control. The following are protocols for key experiments cited in the literature.
Activity-Based Protein Profiling (ABPP)
Objective: To identify the cellular targets of GK13S and confirm the lack of engagement by this compound.
Methodology:
-
Cell Culture and Treatment: Culture human cell lines (e.g., HEK293 or U-87 MG) to ~80% confluency. Treat cells with GK13S, this compound (typically 1-5 µM), or DMSO (vehicle control) for a specified duration (e.g., 1 or 24 hours).[5][7]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Click Chemistry: The probes (GK13S and this compound) contain an alkyne handle.[6] To visualize probe-bound proteins, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a reporter tag containing an azide (B81097) group (e.g., an azide-functionalized fluorophore or biotin).
-
SDS-PAGE and In-gel Fluorescence: Separate the protein lysates by SDS-PAGE. Visualize the probe-labeled proteins using an appropriate fluorescence scanner. A strong band corresponding to the molecular weight of UCHL1 (~25 kDa) should be observed in the GK13S-treated sample, while this band should be absent or significantly weaker in the this compound-treated sample.[8]
-
Enrichment and Mass Spectrometry: For target identification, use a biotin-azide tag for the click reaction. Enrich the biotin-labeled proteins using streptavidin beads. Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by quantitative mass spectrometry to identify and quantify the protein targets.[5]
Cellular Target Engagement Assay (Ub-VS)
Objective: To assess the degree of UCHL1 inhibition in intact cells.
Methodology:
-
Cell Treatment: Treat cells (e.g., HEK293 or U-87 MG) with GK13S, this compound, or DMSO for the desired time.[5]
-
Labeling with HA-Ub-VS: Lyse the cells and treat the lysates with a hemagglutinin (HA)-tagged ubiquitin vinyl sulfone (HA-Ub-VS) probe. HA-Ub-VS is an activity-based probe that covalently binds to the active site of many DUBs, including UCHL1.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-HA antibody to detect DUBs that have been labeled by HA-Ub-VS. In the GK13S-treated sample, the band corresponding to UCHL1 should be significantly reduced or absent, indicating that the active site was blocked by GK13S and unavailable for HA-Ub-VS labeling. The UCHL1 band in the this compound-treated sample should be comparable to the DMSO control.[5][7]
Monoubiquitin Level Assessment
Objective: To investigate the functional consequence of UCHL1 inhibition on ubiquitin homeostasis.
Methodology:
-
Cell Treatment: Treat U-87 MG cells with GK13S, this compound, or DMSO for a specified period (e.g., 72 hours).[5][7]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for equal loading.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody specific for monoubiquitin. A loading control, such as beta-actin, should also be probed.
-
Quantification: Quantify the intensity of the monoubiquitin bands and normalize to the loading control. A significant reduction in monoubiquitin levels is expected in the GK13S-treated cells, but not in the this compound-treated cells.[5][7]
Visualizations: Signaling Pathways and Workflows
UCHL1's Role in Cellular Signaling
UCHL1 is implicated in various signaling pathways, often through its regulation of protein stability. The following diagram illustrates some of the key pathways influenced by UCHL1.
Caption: UCHL1's influence on key cellular signaling pathways.
Experimental Workflow for Target Validation
The following diagram outlines a typical experimental workflow for validating UCHL1 as the specific target of an inhibitor using the GK13S/GK16S pair.
Caption: Workflow for validating UCHL1-specific effects.
Logical Relationship of the Chemogenomic Pair
This diagram illustrates the logical relationship between GK13S, this compound, and their cellular targets.
Caption: Target engagement logic of the GK13S/GK16S pair.
Conclusion
The inactive enantiomer this compound is an indispensable tool for robust and reliable studies of UCHL1.[5] Its use as a negative control in conjunction with the active probe GK13S allows for the unambiguous attribution of biological effects to the inhibition of UCHL1.[5] This technical guide provides researchers with the foundational knowledge, quantitative data, and experimental frameworks necessary to effectively utilize this compound in their investigations of UCHL1's role in health and disease. The continued application of this powerful chemogenomic pair will undoubtedly accelerate the development of novel therapeutics targeting this important deubiquitinating enzyme.
References
- 1. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Small molecule inhibition of ubiquitin C-terminal hydrolase L1 alters cell metabolism proteins and exerts anti- or pro-tumorigenic effects contingent upon chemosensitivity status in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of GK16S in Chemoproteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemoproteomics studies involving GK16S, a key chemical probe used to investigate the cellular functions of deubiquitinating enzymes (DUBs). Primarily utilized as a negative control for its more active stereoisomer, GK13S, the study of this compound is crucial for distinguishing specific from non-specific cellular targets and ensuring the precise attribution of biological effects. This document details the identified cellular targets, presents quantitative data from proteomic screens, outlines the experimental methodologies employed, and visualizes the associated biochemical pathways and experimental workflows.
Core Cellular Target: UCHL1
The primary focus of studies involving the chemogenomic probe pair GK13S and this compound has been the deubiquitinating enzyme Ubiquitin C-terminal hydrolase L1 (UCHL1) .[1][2][3][4] GK13S was developed as a potent, stereoselective covalent inhibitor of UCHL1, while this compound, its less active counterpart, serves as an essential control for establishing on-target effects.[3][4] The significant difference in potency between these two probes allows researchers to identify cellular phenotypes specifically linked to the inhibition of UCHL1.[3]
Chemoproteomic profiling has confirmed that GK13S stereoselectively inhibits cellular UCHL1.[2][3] In contrast, this compound shows substantially reduced engagement with UCHL1, making it an ideal tool for discerning UCHL1-dependent cellular processes.[3]
Quantitative Proteomic Profiling
Quantitative mass spectrometry-based proteomics has been instrumental in identifying the cellular targets of GK13S and delineating them from the off-targets engaged by both GK13S and this compound. The following table summarizes the key findings from proteomics-based target identification in U-87 MG human glioblastoma cells.
| Protein | Description | Fold Change (GK13S vs. DMSO) | Fold Change (this compound vs. DMSO) | Fold Change (GK13S vs. This compound) | Significance |
| UCHL1 | Ubiquitin C-terminal hydrolase L1 | Significantly Enriched | Not Significantly Enriched | Significantly Enriched | Primary target of GK13S |
| PARK7 | Parkinson disease protein 7 (DJ-1) | Enriched | Enriched | Not Significantly Different | Off-target engaged by both probes |
| C21orf33 | PARK7 homolog | Enriched | Enriched | Not Significantly Different | Off-target engaged by both probes |
Note: This table is a qualitative summary based on published volcano plot data. For precise quantitative values (Log2 fold change and p-values), consulting the source publication's supplementary data is recommended.
Signaling Pathway: The Ubiquitin-Proteasome System
GK13S, by inhibiting UCHL1, has a direct impact on the ubiquitin-proteasome system. Specifically, the inhibition of UCHL1 by GK13S, but not by this compound, leads to a reduction in the levels of monoubiquitin in U-87 MG cells.[2][3] This effect phenocopies the reported outcome of an inactivating mutation of UCHL1 in mice, providing strong evidence for the on-target cellular activity of GK13S.[2][3]
The following diagram illustrates the role of UCHL1 in the ubiquitin pathway and the effect of its inhibition by GK13S.
Caption: Role of UCHL1 in maintaining monoubiquitin levels and its inhibition by GK13S.
Experimental Protocols
This section provides a detailed methodology for the key experiments used to identify the cellular targets of this compound and its active counterpart, GK13S.
Cellular Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the engagement of cellular targets by the chemical probes in intact cells.
-
Cell Culture and Treatment: U-87 MG cells are cultured to approximately 80% confluency. The cells are then treated with the desired concentration of GK13S, this compound, or DMSO (vehicle control) for 1 or 24 hours.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Click Chemistry: The alkyne handle present in GK13S and this compound is used for bioorthogonal ligation.[1][5] A fluorescent azide (B81097) reporter (e.g., Azide-TAMRA) is "clicked" onto the probe-bound proteins using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Protein Precipitation and Washing: The proteome is precipitated (e.g., with acetone) to remove excess reagents. The protein pellet is washed multiple times to ensure the removal of all unbound fluorescent tags.
-
SDS-PAGE and In-gel Fluorescence Scanning: The labeled proteome is resolubilized in SDS-PAGE sample buffer, separated by gel electrophoresis, and visualized using an in-gel fluorescence scanner. Target engagement is indicated by fluorescent bands corresponding to the molecular weight of the target proteins.
Quantitative Proteomics by Mass Spectrometry
This workflow is employed to identify and quantify the proteins that are differentially engaged by the probes across the entire proteome.
Caption: Workflow for label-free quantitative chemoproteomics.
-
Cell Treatment and Lysis: Similar to the ABPP protocol, U-87 MG cells are treated with DMSO, GK13S, or this compound. Following treatment, cells are lysed, and the proteome is extracted.
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.
-
Tryptic Digestion: The proteins are digested into smaller peptides using trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis:
-
The raw mass spectrometry data is processed using software such as MaxQuant.
-
Label-free quantification is performed to determine the relative abundance of each identified protein across the different treatment conditions.
-
Statistical analysis is carried out to identify proteins that are significantly enriched in the probe-treated samples compared to the DMSO control. The results are often visualized using volcano plots, which show the magnitude of the fold change against the statistical significance.[4]
-
Western Blot Analysis for Monoubiquitin Levels
This assay is used to validate the functional consequences of UCHL1 inhibition.
-
Cell Treatment and Lysis: U-87 MG cells are treated with GK13S, this compound, or DMSO for the desired time. Cells are then lysed, and total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ubiquitin.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to monoubiquitin are quantified using densitometry. Loading controls (e.g., actin or tubulin) are used to normalize the data.
Conclusion
The use of this compound as a minimal probe in conjunction with its active stereoisomer GK13S has been pivotal in the specific attribution of cellular functions to the deubiquitinase UCHL1.[3] Through a combination of activity-based protein profiling, quantitative proteomics, and functional cellular assays, a clear picture has emerged wherein GK13S selectively and potently inhibits UCHL1, leading to a decrease in cellular monoubiquitin levels. The minimal cellular engagement of UCHL1 by this compound validates that this phenotype is a direct consequence of UCHL1 inhibition. This chemogenomic approach provides a robust framework for dissecting the complex roles of DUBs in cellular homeostasis and disease, and serves as a paradigm for the rigorous validation of chemical probes in drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DUBs in Alzheimer’s disease: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on UCHL1 and its Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin C-terminal Hydrolase L1 (UCHL1), a highly abundant deubiquitinating enzyme in neurons, plays a critical role in the ubiquitin-proteasome system (UPS). Its primary functions include the hydrolysis of small C-terminal adducts of ubiquitin to generate monomeric ubiquitin and the stabilization of the monoubiquitin pool.[1][2] Dysregulation of UCHL1 activity has been implicated in a range of pathologies, most notably neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as various cancers.[3][4][5] This has positioned UCHL1 as a compelling therapeutic target for drug discovery and development. This technical guide provides a comprehensive overview of the foundational research on UCHL1, its multifaceted roles in cellular signaling, and the current landscape of its inhibitors. Detailed experimental protocols and structured data presentations are included to facilitate further research and drug development efforts in this area.
UCHL1: Function, Structure, and Role in Disease
UCHL1 is a 27-kD protein composed of 223 amino acids, predominantly expressed in neurons where it can constitute 1-5% of the total soluble protein.[6][7] Its enzymatic activity is mediated by a catalytic triad (B1167595) consisting of Cysteine (C90), Histidine (H161), and Aspartate (D176).[6]
Enzymatic Activities and Cellular Functions
UCHL1 exhibits dual enzymatic activities:
-
Hydrolase Activity: As a deubiquitinating enzyme (DUB), UCHL1 cleaves the isopeptide bond between the C-terminal glycine (B1666218) of ubiquitin and small molecules or unfolded polypeptides. This activity is crucial for recycling ubiquitin monomers, ensuring their availability for the UPS.[2][6]
-
Ligase Activity: In a dimerization-dependent manner, UCHL1 can also function as a ubiquitin ligase, catalyzing the addition of ubiquitin to substrates, such as α-synuclein.[8] However, this activity remains a subject of ongoing research and debate.[7]
Beyond its enzymatic roles, UCHL1 is also known to bind to and stabilize monoubiquitin, thereby maintaining the cellular pool of free ubiquitin.[9]
Role in Neurodegenerative Diseases
Impairment of the UPS is a hallmark of many neurodegenerative disorders, leading to the accumulation of misfolded proteins.[4] Mutations and altered activity of UCHL1 are associated with several of these conditions:
-
Parkinson's Disease (PD): The I93M mutation in UCHL1 is linked to a familial form of PD.[10] UCHL1 has been found in Lewy bodies, the pathological protein aggregates in PD, and it can interact with α-synuclein, a key protein in PD pathogenesis.[7][10] Inhibition of UCHL1 can have differential effects on α-synuclein levels, suggesting a complex regulatory relationship.[11]
-
Alzheimer's Disease (AD): Oxidized and inactive forms of UCHL1 have been identified in the brains of AD patients.[7] UCHL1 is thought to regulate the processing of amyloid precursor protein (APP) by promoting the degradation of β-secretase 1 (BACE1), thereby reducing the production of amyloid-β peptides.[6]
Role in Cancer
The role of UCHL1 in cancer is complex and appears to be context-dependent, with reports suggesting both oncogenic and tumor-suppressive functions.[5][12]
-
Oncogenic Role: Overexpression of UCHL1 has been observed in several cancers, including non-small cell lung carcinoma, colorectal cancer, and lymphoma, where it can promote metastasis and cell growth.[12][13] It can activate pro-survival signaling pathways such as Akt and MAPK/Erk.[5][12]
-
Tumor Suppressor Role: In other cancers, such as nasopharyngeal and breast cancer, UCHL1 expression is silenced by promoter methylation, suggesting a tumor-suppressive function.[12][14] Re-expression of UCHL1 in these contexts can induce apoptosis and inhibit tumor growth.[14]
UCHL1 Inhibitors
The development of potent and selective UCHL1 inhibitors is a key strategy for therapeutically targeting this enzyme. Various classes of inhibitors have been discovered, primarily through high-throughput screening and medicinal chemistry efforts.[15]
Classes of Inhibitors
-
Isatin O-acyl Oximes: These compounds, identified through HTS, are reversible, competitive, and active-site directed inhibitors of UCHL1.[15]
-
Covalent Inhibitors: Several covalent inhibitors have been developed that target the catalytic cysteine (C90) of UCHL1. These include peptide-based fluoromethylketones (e.g., Z-VAE(OMe)-FMK) and cyanamide-containing compounds.[16][17][18] Covalent inhibitors often exhibit high potency and selectivity.
-
Activity-Based Probes (ABPs): Small-molecule ABPs have been developed to monitor UCHL1 activity in living cells.[17][18][19] These probes typically contain a reactive moiety that covalently binds to the active site cysteine.
Quantitative Data on UCHL1 Inhibitors
The following table summarizes the reported inhibitory activities of selected UCHL1 inhibitors.
| Inhibitor | Type | IC50 (UCHL1) | IC50 (UCHL3) | Cell-based IC50 | Reference |
| Isatin O-acyl oxime 30 | Reversible, Competitive | 0.80 - 0.94 µM | 17 - 25 µM | - | [15] |
| IMP-1710 (Compound 2) | Covalent | 38 nM | >1000-fold less active | 110 nM | [17][18] |
| Compound 1 | Covalent | 90 nM | >1000-fold less active | 820 nM | [17][18] |
| LDN-57444 | - | Negligible inhibition reported in some studies | - | Used in studies, but potency questioned | [17][18][20] |
| Ubiquitin Aldehyde | Covalent | 17.8 µM | - | - | [21] |
| UCHL1 I 2 | - | 16.7 µM | - | - | [21] |
| 6RK73 | Covalent | 0.23 µM | Almost unreactive | - | [22] |
| 9RK87 (Rhodamine110 probe) | Covalent ABP | 0.44 µM | - | - | [19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving UCHL1 is crucial for a deeper understanding of its function and for designing effective research strategies.
UCHL1 Signaling Pathways
UCHL1 is integrated into several key cellular signaling pathways.
Caption: Key signaling pathways modulated by UCHL1.
Experimental Workflow: UCHL1 Inhibitor Screening
A typical workflow for identifying and characterizing UCHL1 inhibitors involves a series of in vitro and cell-based assays.
Caption: A generalized workflow for UCHL1 inhibitor discovery and characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing UCHL1 research.
UCHL1 Enzymatic Activity Assay (Fluorogenic)
This protocol is adapted from commercially available inhibitor screening kits and is suitable for high-throughput screening.[23][24][25]
Materials:
-
Purified recombinant human UCHL1 protein
-
Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of Assay Buffer.
-
Dilute UCHL1 enzyme to the desired concentration in Assay Buffer. Keep on ice.
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute Ub-AMC substrate in Assay Buffer to the desired final concentration (e.g., as recommended by the supplier). Protect from light.
-
-
Assay Setup (in duplicate):
-
Negative Control (No Enzyme): Add 25 µL of Assay Buffer.
-
Positive Control (Enzyme, No Inhibitor): Add 25 µL of diluted UCHL1 enzyme.
-
Test Wells: Add 25 µL of diluted UCHL1 enzyme.
-
-
Inhibitor Addition:
-
Add 5 µL of the appropriate dilution of the test compound to the "Test Wells".
-
Add 5 µL of Assay Buffer (with DMSO if used for compounds) to the "Positive Control" and "Negative Control" wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the diluted Ub-AMC substrate to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at room temperature. Protect the plate from light between readings.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cellular Target Engagement Assay (Activity-Based Protein Profiling)
This protocol describes a method to assess the ability of an inhibitor to bind to UCHL1 within a cellular context.[18][19]
Materials:
-
Cell line expressing UCHL1 (e.g., HEK293T, A549)
-
Test inhibitor
-
Activity-based probe (ABP) for UCHL1 (e.g., a fluorescently tagged or biotinylated covalent inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against UCHL1
-
Streptavidin-HRP conjugate (for biotinylated probes)
-
In-gel fluorescence scanner or chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Probe Labeling:
-
After the inhibitor treatment, add the activity-based probe to the cell culture medium at a fixed concentration and incubate for a specified time (e.g., 1 hour).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates.
-
-
Analysis:
-
For Fluorescent Probes:
-
Mix an equal amount of protein from each lysate with SDS-PAGE loading buffer (without boiling or reducing agents).
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled UCHL1 by scanning the gel for fluorescence. A decrease in fluorescence intensity with increasing inhibitor concentration indicates target engagement.
-
-
For Biotinylated Probes:
-
Mix an equal amount of protein from each lysate with SDS-PAGE loading buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with streptavidin-HRP.
-
Detect the signal using a chemiluminescence substrate. A decrease in the signal indicates target engagement.
-
-
-
Loading Control:
-
Perform a parallel Western blot using an antibody against total UCHL1 to ensure equal protein loading across all lanes.
-
Conclusion
UCHL1 stands at the crossroads of several critical cellular pathways, and its dysregulation is a key factor in the pathogenesis of major human diseases. The development of specific and potent inhibitors for UCHL1 holds significant therapeutic promise. This guide has provided a foundational overview of UCHL1 biology, a summary of the current inhibitor landscape, and detailed protocols to aid in the ongoing research and development efforts. The continued exploration of UCHL1's complex roles and the refinement of inhibitor design will be crucial in translating this fundamental research into novel clinical interventions.
References
- 1. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 2. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of ubiquitin C-terminal hydrolase L1 in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The UCH-L1 gene encodes two opposing enzymatic activities that affect alpha-synuclein degradation and Parkinson's disease susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of the deubiquitinating enzyme UCH-L1 in mitochondrial function [frontiersin.org]
- 10. Effects of UCH-L1 on alpha-synuclein over-expression mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of UCHL1 modulation on alpha-synuclein in PD-like models of alpha-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitin C-terminal hydrolase-L1 has prognostic relevance and is a therapeutic target for high-grade neuroendocrine lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Ubiquitin Carboxyl-Terminal Hydrolases and Human Malignancies: The Novel Prognostic and Therapeutic Implications for Head and Neck Cancer [frontiersin.org]
- 15. Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Co-crystal Structure of Ubiquitin Carboxy-terminal hydrolase L1 (UCHL1) with a tripeptide fluoromethyl ketone (Z-VAE(OMe)-FMK) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. UCHL1 is a potential molecular indicator and therapeutic target for neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. amsbio.com [amsbio.com]
Methodological & Application
Application Notes and Protocols for UCHL1 Inhibition Assays Using GK16S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PGP9.5, is a deubiquitinating enzyme (DUB) highly expressed in neurons and testes, constituting 1-5% of the total soluble brain protein.[1][2] It plays a crucial role in the ubiquitin-proteasome system (UPS) by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers, thus maintaining the cellular ubiquitin pool.[3][4] Dysregulation of UCHL1 activity has been implicated in various neurodegenerative diseases, such as Parkinson's and Alzheimer's, as well as in cancer.[1][5][6] This makes UCHL1 a compelling therapeutic target.
GK16S is a component of a chemogenomic probe pair, alongside GK13S, designed to investigate UCHL1 function.[7][8][9] While GK13S is a potent and specific covalent inhibitor of UCHL1, this compound serves as a minimal probe or negative control in many experimental contexts.[7][8] These probes are valuable tools for studying the cellular roles of UCHL1 and for screening potential therapeutic inhibitors.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular UCHL1 inhibition assays.
Signaling Pathways Involving UCHL1
UCHL1 has been shown to influence key cellular signaling pathways, notably the PI3K/Akt pathway. In some cancers, UCHL1 can activate the Akt signaling pathway, promoting cell invasion.[10] It may also play a role in regulating macrophage polarization through the PI3K/Akt signaling pathway.[11]
Caption: UCHL1 influences cell invasion and macrophage polarization through the PI3K/Akt signaling pathway.
Biochemical UCHL1 Inhibition Assay
This protocol describes a fluorogenic assay to measure the enzymatic activity of UCHL1 and its inhibition by compounds like this compound. The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which upon cleavage by UCHL1, releases fluorescent AMC.[5][12][13]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human UCHL1 | BPS Bioscience | 80351 |
| Ubiquitin-AMC | BPS Bioscience | 79851 |
| This compound | MedChemExpress/Probechem | HY-145693 / PC-49371 |
| Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.6) | Varies | Varies |
| Dithiothreitol (DTT) | Varies | Varies |
| 96-well black microplate | Varies | Varies |
| Fluorescence microplate reader | Varies | Varies |
Experimental Workflow
Caption: Workflow for the biochemical UCHL1 inhibition assay.
Detailed Protocol
-
Prepare Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.6) and supplement with a reducing agent like DTT (final concentration 1-2 mM) just before use.
-
Prepare Reagents:
-
UCHL1 Enzyme: Thaw recombinant UCHL1 on ice and dilute to the desired concentration in assay buffer. The final concentration in the well should be empirically determined but is typically in the low nanomolar range.
-
Ub-AMC Substrate: Prepare a stock solution of Ub-AMC in DMSO and dilute to the working concentration in assay buffer. A typical final concentration is 100 nM.[12]
-
This compound/Test Compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired final concentrations for IC50 determination.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well black microplate.
-
Add 20 µL of the diluted UCHL1 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted Ub-AMC substrate to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescencevehicle - Fluorescenceblank)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Data for UCHL1 Inhibitors
The following table summarizes reported IC50 values for various UCHL1 inhibitors, providing a reference for comparison.
| Compound | IC50 (µM) | Assay Type | Reference |
| GK13S | 0.05 | Recombinant UCHL1, Ub-rhodamine cleavage assay | [8][14] |
| This compound | > 100 | Recombinant UCHL1, Ub-rhodamine cleavage assay | [8] |
| LDN-57444 | 0.88 | Biochemical Assay | [15] |
| Ubiquitin Aldehyde | 17.8 | Fluorescence-based enzymatic assay | [12] |
| 6RK73 | 0.23 | Biochemical activity assay with Ub-Rho-morpholine substrate | [6][16] |
Cellular UCHL1 Inhibition Assay
Cellular assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context. This protocol provides a general guideline for assessing UCHL1 inhibition in cells using methods like an in-cell target engagement assay.
Experimental Workflow
Caption: General workflow for a cellular UCHL1 target engagement assay.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, U-87 MG glioblastoma cells) in appropriate media.[8][17]
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a test compound for a specified duration (e.g., 24 hours).[8] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Target Engagement with Activity-Based Probe:
-
Incubate the cell lysates with an activity-based probe for UCHL1, such as HA-tagged ubiquitin vinyl sulfone (HA-Ub-VS), which covalently binds to the active site of DUBs.[8]
-
-
Analysis by Western Blot:
-
Separate the proteins in the labeled lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the labeled (active) UCHL1.
-
Also, probe with an anti-UCHL1 antibody to assess total UCHL1 levels and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for HA-labeled UCHL1 and total UCHL1.
-
A decrease in the HA-Ub-VS signal in inhibitor-treated samples compared to the vehicle control indicates cellular inhibition of UCHL1.[8]
-
Expected Cellular Activity Data
The following table presents examples of cellular IC50 values for UCHL1 inhibitors.
| Compound | Cellular IC50 | Cell Line | Assay Method | Reference |
| Compound 1 | 820 nM | Cal51 (breast cancer) | HTRF assay with HA-Ub-VME probe | [18][19] |
| Compound 2 | 110 nM | Cal51 (breast cancer) | HTRF assay with HA-Ub-VME probe | [18][19] |
| GK13S | Near complete inhibition at 1 µM (24h) | HEK293 | Ub-VS target engagement assay | [8] |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in UCHL1 inhibition assays. As this compound is often used as a negative control for the potent inhibitor GK13S, it is crucial to include both in experiments to demonstrate the specificity of any observed effects. These assays are fundamental for the characterization of UCHL1's biological functions and for the discovery and development of novel therapeutics targeting this important enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. UCH-L1* Assay | Quanterix [quanterix.com]
- 3. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. scbt.com [scbt.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. amsbio.com [amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Treatment with GK16S and GK13S
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK13S and GK16S are chemogenomic activity-based probes designed for the study of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB) implicated in neurodegenerative diseases and cancer.[1][2] GK13S acts as a potent and specific covalent inhibitor of UCHL1, while this compound, its stereoisomer, exhibits significantly lower activity and serves as a valuable negative control to delineate the specific cellular effects of UCHL1 inhibition.[1] This document provides detailed protocols for the treatment of cells with GK13S and this compound, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.
Mechanism of Action
GK13S covalently modifies the active site cysteine (Cys90) of UCHL1 through its cyanamide (B42294) warhead, leading to its inhibition.[3] This targeted inhibition allows for the investigation of the cellular consequences of UCHL1 inactivation. The primary downstream effect observed upon UCHL1 inhibition by GK13S is a reduction in the levels of monoubiquitin in cells, a phenotype that mirrors the effect of a UCHL1 mutant mouse model.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for GK13S and this compound based on published data.
Table 1: Inhibitory Potency
| Compound | Target | IC50 (in vitro) | Cellular Inhibition Concentration | Reference |
| GK13S | Recombinant UCHL1 | 50 - 87 nM | 1-5 µM | [3][5] |
| This compound | Recombinant UCHL1 | >100 µM | - | [1] |
Table 2: Cellular Effects and Treatment Conditions
| Cell Line | Compound | Concentration | Duration | Observed Effect | Reference |
| HEK293 | GK13S | 1-10 µM | 24 h | Inhibition of cellular UCHL1 | [5] |
| HEK293 | GK13S, this compound | up to 5 µM | up to 72 h | No impairment of cell growth | [1] |
| U-87 MG | GK13S | 1.25 - 5 µM | 48 - 72 h | Reduction of monoubiquitin levels | [1][4][5] |
| U-87 MG | This compound | 1.25 µM | 72 h | No reduction of monoubiquitin levels | [4] |
| U-87 MG | GK13S, this compound | up to 5 µM | up to 72 h | No impairment of cell viability | [1][4] |
Signaling Pathway
UCHL1 is known to be involved in multiple signaling pathways. Its inhibition by GK13S directly impacts the ubiquitin-proteasome system, leading to a decrease in the cellular pool of monoubiquitin. This can have downstream consequences on pathways regulated by ubiquitination, such as protein degradation and cell signaling cascades like the β-catenin and mTOR pathways.[6]
Caption: UCHL1 inhibition by GK13S leads to a reduction in monoubiquitin.
Experimental Protocols
The following are detailed protocols for treating cells with GK13S and this compound.
Protocol 1: General Cell Treatment for Analysis of UCHL1 Inhibition
This protocol is suitable for assessing the direct inhibition of UCHL1 in cultured cells.
Materials:
-
GK13S and this compound (stock solutions in DMSO, e.g., 10 mM)
-
Cell line of interest (e.g., HEK293, U-87 MG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
HA-Ub-VS probe (for assessing UCHL1 activity)
-
SDS-PAGE and Western blotting reagents
Workflow Diagram:
Caption: Workflow for assessing cellular UCHL1 inhibition.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare working solutions of GK13S and this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium and add the medium containing the compounds or vehicle control. Incubate for the desired duration (e.g., 1 to 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
UCHL1 Activity Assay (Optional): To specifically measure UCHL1 activity, treat the cell lysate with an activity-based probe like HA-Ub-VS, which covalently binds to the active site of DUBs.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against HA (if using HA-Ub-VS) and UCHL1.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify the band intensities to determine the extent of UCHL1 inhibition by GK13S compared to this compound and the vehicle control.
Protocol 2: Analysis of Cellular Monoubiquitin Levels
This protocol is designed to measure the downstream effect of UCHL1 inhibition on the cellular monoubiquitin pool.
Materials:
-
Same as Protocol 1
-
Primary antibody against ubiquitin
Workflow Diagram:
Caption: Workflow for analyzing cellular monoubiquitin levels.
Procedure:
-
Cell Seeding: Seed U-87 MG or another responsive cell line.
-
Compound Preparation and Treatment: Prepare and treat cells with GK13S, this compound, and a vehicle control as described in Protocol 1. A longer incubation time (e.g., 48-72 hours) may be necessary to observe changes in monoubiquitin levels.[5]
-
Cell Lysis and Protein Quantification: Follow steps 4 and 6 from Protocol 1.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as in Protocol 1.
-
Probe the membrane with a primary antibody that recognizes monoubiquitin.
-
Include a loading control.
-
-
Data Analysis: Quantify the intensity of the monoubiquitin band and normalize it to the loading control. Compare the levels in GK13S-treated cells to this compound and vehicle-treated cells.
Safety and Handling
GK13S and this compound should be handled with standard laboratory safety precautions. As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]
Troubleshooting
-
No observed inhibition of UCHL1:
-
Verify the concentration and activity of the compounds.
-
Ensure complete cell lysis to release UCHL1.
-
Optimize the incubation time and compound concentration for the specific cell line.
-
-
High background in Western blots:
-
Optimize antibody concentrations and washing steps.
-
Ensure the use of appropriate blocking buffers.
-
-
Cell toxicity observed:
-
Although reported as non-toxic at effective concentrations, perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.[1]
-
Conclusion
GK13S and this compound represent a powerful toolset for the functional investigation of UCHL1 in a cellular context. The provided protocols offer a starting point for researchers to explore the roles of this deubiquitinase in various biological processes. Careful experimental design, including the use of the negative control this compound, is crucial for attributing observed effects specifically to the inhibition of UCHL1.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GK13S | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GK16S in Ubiquitin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK16S is a valuable chemogenomic tool for investigating the function of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB) implicated in neurodegenerative diseases and cancer.[1] As a stereoisomer of the more potent inhibitor GK13S, this compound serves as a crucial negative control, allowing researchers to distinguish specific effects of UCHL1 inhibition from off-target activities.[1] This document provides detailed application notes and protocols for the use of this compound in ubiquitin research, focusing on its role in validating the specific cellular effects of UCHL1 modulation.
Data Presentation
The following tables summarize the quantitative data for this compound and its active counterpart, GK13S, providing a clear comparison of their biochemical and cellular activities.
| Compound | Target | IC50 (nM) [a] | kobs/[I] (M⁻¹s⁻¹) [b] |
| This compound | UCHL1 | > 10,000 | Not Determined |
| GK13S | UCHL1 | 50 | 34,000 ± 6,000 |
| Compound | Cell Line | Assay | Observation |
| This compound | U-87 MG | Monoubiquitin Levels | No significant change in monoubiquitin levels.[1] |
| GK13S | U-87 MG | Monoubiquitin Levels | Significant reduction in monoubiquitin levels.[1] |
| This compound | HEK293 | Cellular Target Engagement | Minimal binding to cellular targets.[1] |
| GK13S | HEK293 | Cellular Target Engagement | Potent and selective binding to UCHL1.[1] |
Annotations: [a] IC50 values were determined using a ubiquitin-rhodamine cleavage assay. [b] The apparent second-order rate constant (kobs/[I]) reflects the covalent modification efficiency of the inhibitor.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the role of UCHL1 in the ubiquitin pathway and the experimental workflows for utilizing this compound.
Caption: UCHL1's role in the ubiquitin-proteasome system and its inhibition.
Caption: Workflow for CETSA to validate target engagement of UCHL1 inhibitors.
Caption: Immunoprecipitation workflow to study protein ubiquitination.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for UCHL1 Target Engagement
This protocol determines whether a compound binds to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing UCHL1 (e.g., U-87 MG or HEK293)
-
This compound and GK13S
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against UCHL1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or GK13S (e.g., 100 nM - 1 µM) or vehicle (DMSO) for 1-4 hours.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-UCHL1 antibody to detect the amount of soluble UCHL1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble UCHL1 against temperature to generate a melting curve. A shift in the melting curve for GK13S-treated cells compared to this compound or vehicle-treated cells indicates target engagement.
-
Immunoprecipitation (IP) of Ubiquitinated Proteins
This protocol is used to assess the impact of UCHL1 inhibition on the ubiquitination of a specific protein of interest.
Materials:
-
Cells treated with this compound or GK13S
-
Denaturing lysis buffer (e.g., 1% SDS in PBS with protease and deubiquitinase inhibitors like N-ethylmaleimide)
-
Dilution buffer (e.g., Triton X-100-containing buffer without SDS)
-
Antibody against the protein of interest or an anti-ubiquitin antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis:
-
Lyse treated cells in denaturing lysis buffer to disrupt protein-protein interactions.
-
Boil and sonicate the lysate to ensure complete denaturation.
-
-
Immunoprecipitation:
-
Dilute the lysate with dilution buffer to reduce the SDS concentration.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluate on an SDS-PAGE gel and perform Western blotting.
-
Probe with an anti-ubiquitin antibody (if you immunoprecipitated your protein of interest) or an antibody against your protein of interest (if you immunoprecipitated with an anti-ubiquitin antibody) to detect changes in its ubiquitination status.
-
Proximity Ligation Assay (PLA) for UCHL1-Substrate Interaction
This protocol can be adapted to investigate the proximity of UCHL1 to its potential substrates in the presence of this compound or GK13S.
Materials:
-
Cells grown on coverslips
-
This compound and GK13S
-
Primary antibodies against UCHL1 and the potential substrate protein (from different species)
-
PLA probes (anti-species secondary antibodies with attached oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound or GK13S.
-
Fix, permeabilize, and block the cells.
-
-
Antibody Incubation:
-
Incubate with primary antibodies against UCHL1 and the substrate.
-
-
Proximity Ligation:
-
Incubate with PLA probes.
-
If the proteins are in close proximity (<40 nm), the oligonucleotides on the probes can be ligated to form a circular DNA template.
-
-
Amplification and Detection:
-
Amplify the circular DNA template via rolling circle amplification.
-
Detect the amplified product with fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Visualize the PLA signals as fluorescent spots using a fluorescence microscope.
-
Quantify the number of spots per cell to determine the extent of proximity between UCHL1 and its substrate under different treatment conditions.
-
Conclusion
This compound, in conjunction with its active stereoisomer GK13S, provides a robust chemogenomic platform for the specific investigation of UCHL1 function in cellular processes. The protocols outlined in this document offer a framework for researchers to validate UCHL1 as a target, identify its substrates, and elucidate its role in the ubiquitin-proteasome system. The use of this compound as a negative control is critical for attributing observed cellular phenotypes specifically to the inhibition of UCHL1.
References
Application Notes and Protocols for GK16S in Cellular Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the activity of enzyme families directly in native biological systems. This approach utilizes active site-directed chemical probes to covalently label and identify active enzymes. This document provides detailed application notes and protocols for the use of GK16S, a valuable tool in the study of deubiquitinases (DUBs).
This compound serves as a crucial negative control probe in a chemogenomic pairing with GK13S, a potent inhibitor of the deubiquitinase UCHL1.[1][2] While GK13S covalently binds to UCHL1 and other proteins, this compound is designed as a "minimal probe" that engages with some of the shared off-target proteins but lacks significant reactivity with UCHL1.[1] This pairing allows researchers to specifically investigate the cellular functions of UCHL1 by differentiating its unique targets from the background of shared interactions. The primary identified cellular targets of this compound are the neuroprotective protein PARK7 (also known as DJ-1) and the mitochondrial protein C21orf33 (also known as GATD3A).
Principle of Chemogenomic ABPP with this compound
The utility of this compound is rooted in comparative proteomics. By treating cells with either the active probe (GK13S) or the control probe (this compound), researchers can identify proteins specifically enriched by GK13S. A typical workflow involves treating intact cells with the alkyne-functionalized probes, followed by cell lysis. The probe-labeled proteins are then tagged with a reporter molecule (e.g., biotin-azide) via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). The tagged proteins are subsequently enriched, digested, and identified by quantitative mass spectrometry. By comparing the protein enrichment profiles of GK13S and this compound, the specific targets of UCHL1 inhibition can be elucidated.
Data Presentation
Quantitative Analysis of Protein Enrichment by this compound
The following table summarizes the proteins significantly enriched in HEK293 cells treated with 1 µM of this compound for 24 hours, as identified by quantitative mass spectrometry. The data is derived from the analysis of pull-downs compared to a DMSO control.
| Protein (Gene Name) | UniProt ID | Description | Log2 Fold Enrichment (this compound vs. DMSO) |
| Parkinson disease protein 7 (PARK7) | Q99497 | Redox-sensitive chaperone and protease involved in cellular protection against oxidative stress. | > 5.0 |
| Glutamine amidotransferase-like class 1 domain-containing protein 3A, mitochondrial (GATD3A/C21orf33) | P0DPI2 | A recently identified mitochondrial deglycase that helps to mitigate damage from advanced glycation end products.[3] | > 4.0 |
Note: The enrichment values are approximations based on published graphical data and serve as a guide. For precise values, refer to the source publication by Grethe et al., 2022 and the associated MassIVE dataset PXD035651.[4]
Experimental Protocols
Protocol 1: Cellular Labeling with this compound
This protocol describes the treatment of cultured cells with the this compound probe for subsequent proteomic analysis.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound probe (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Culture: Plate HEK293 cells in 15 cm dishes and grow to ~80-90% confluency.
-
Probe Treatment:
-
Prepare a working solution of this compound in complete medium to a final concentration of 1 µM.
-
As a negative control, prepare a corresponding volume of complete medium with an equivalent amount of DMSO.
-
Aspirate the old medium from the cells and replace it with the probe-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to each dish and harvest the cells by scraping.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, and either proceed directly to cell lysis (Protocol 2) or flash-freeze the cell pellet in liquid nitrogen and store at -80°C for later use.
-
Protocol 2: Cell Lysis and Click Chemistry
This protocol details the lysis of probe-treated cells and the subsequent attachment of a biotin (B1667282) tag for enrichment.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Biotin-azide
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (proteome) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
1 mg of protein lysate
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Vortex briefly to mix.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the protein to remove excess reagents. A common method is methanol-chloroform precipitation.
-
Sample Preparation for Enrichment: Resuspend the protein pellet in a buffer suitable for streptavidin pulldown (e.g., containing 1% SDS).
Protocol 3: Enrichment and On-Bead Digestion
This protocol describes the enrichment of biotin-tagged proteins and their preparation for mass spectrometry analysis.
Materials:
-
Biotinylated proteome from Protocol 2
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl pH 8.5)
-
Wash Buffer 3 (e.g., 20% acetonitrile (B52724) in PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate solution (50 mM)
Procedure:
-
Bead Incubation:
-
Equilibrate the streptavidin beads according to the manufacturer's instructions.
-
Add the resuspended, biotinylated proteome to the beads and incubate for 1-2 hours at room temperature with rotation to allow for binding.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash at least three times to ensure removal of non-specifically bound proteins.
-
-
Reduction and Alkylation:
-
Resuspend the beads in 8 M urea buffer containing 10 mM DTT and incubate for 30 minutes at 37°C.
-
Cool to room temperature, then add 20 mM IAA and incubate for 30 minutes in the dark.
-
-
On-Bead Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate to remove urea.
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add trypsin (e.g., 1 µg per 50 µg of protein) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Pellet the beads with a magnetic stand and collect the supernatant containing the digested peptides.
-
Perform a second elution with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid) and combine the eluates.
-
-
Sample Clean-up: Desalt the peptides using a C18 StageTip or equivalent method prior to LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Workflow for cellular ABPP using the this compound probe.
Putative Signaling Pathways of this compound Targets
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. GATD3A, a mitochondrial deglycase with evolutionary origins from gammaproteobacteria, restricts the formation of advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MassIVE Dataset Files [massive.ucsd.edu]
Application Notes and Protocols: Experimental Design for Control Experiments with GK16S
These application notes provide detailed guidance and protocols for researchers, scientists, and drug development professionals on the effective use of GK16S as a negative control in experiments investigating the function of the deubiquitinase UCHL1.
Introduction
This compound is the stereoisomer and inactive counterpart to GK13S, a potent and specific covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2] Due to its structural similarity but lack of inhibitory activity against UCHL1, this compound serves as an ideal negative control to ensure that observed cellular or biochemical effects are specifically due to the inhibition of UCHL1 by GK13S and not off-target or compound-related artifacts.[1][3] Proper experimental design using this chemogenomic pair is crucial for validating findings related to UCHL1's role in various signaling pathways.
Key Applications
-
Validating Specific Inhibition of UCHL1: Demonstrating that the active compound (GK13S), but not the inactive control (this compound), elicits a specific biological response.
-
Controlling for Off-Target Effects: Differentiating between the effects of UCHL1 inhibition and other potential interactions of the compound scaffold with cellular components.
-
Assessing Cellular Viability and Toxicity: Ensuring that the observed phenotypes are not due to non-specific toxicity of the chemical probe.
Experimental Protocols
Cell Viability and Proliferation Assay
Objective: To assess the specific effect of UCHL1 inhibition on cell viability and rule out non-specific cytotoxicity of the chemical probe.
Methodology:
-
Cell Seeding: Plate human glioblastoma U-87 MG cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of GK13S and this compound in DMSO. Dilute the compounds in cell culture medium to the final desired concentrations (e.g., 1.25 µM).[3] Include a DMSO-only vehicle control and a positive control for cell death, such as Staurosporine (STS).[3]
-
Incubation: Replace the cell culture medium with the medium containing the compounds or controls and incubate for 72 hours.[3]
-
Data Acquisition:
-
Confluency (Bright-field Imaging): Capture images of the wells using an automated microscope to assess cell confluency as a measure of proliferation.
-
Apoptosis (Propidium Iodide Staining): Add Propidium Iodide (PI) to each well according to the manufacturer's protocol. PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, indicating cell death. Acquire fluorescent images.
-
-
Data Analysis: Quantify cell confluency and the number of PI-positive cells using image analysis software. Compare the effects of GK13S, this compound, and the controls.
Expected Results: Treatment with GK13S should not significantly affect cell viability compared to the DMSO and this compound controls, indicating that the observed effects in other assays are not due to general toxicity.[1][3]
Activity-Based Protein Profiling (ABPP)
Objective: To demonstrate that GK13S, but not this compound, covalently binds to and inhibits cellular UCHL1.
Methodology:
-
Cell Treatment: Treat intact U-87 MG cells with GK13S, this compound (e.g., 1 µM), or DMSO for 1 or 24 hours.[3]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Probe Labeling: Incubate the cell lysates with a broad-spectrum deubiquitinase activity-based probe, such as HA-Ub-VS (Hemagglutinin-Ubiquitin-Vinyl Sulfone), to label active deubiquitinases.
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect labeled deubiquitinases.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis: Compare the band intensities corresponding to HA-Ub-VS-labeled UCHL1 across the different treatment groups.
Expected Results: In cells treated with GK13S, the band corresponding to active UCHL1 should be significantly reduced or absent, as the active site is blocked by GK13S. In contrast, the this compound and DMSO-treated cells should show a strong band for active UCHL1.[3]
Analysis of Monoubiquitin Levels
Objective: To confirm the functional consequence of UCHL1 inhibition by measuring the levels of free monoubiquitin in the cell.
Methodology:
-
Cell Treatment: Treat U-87 MG cells with GK13S, this compound (e.g., 10 µM), or DMSO for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Immunoblotting:
-
Separate total protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for monoubiquitin.
-
Probe for a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensity for monoubiquitin and normalize it to the loading control. Compare the normalized monoubiquitin levels across the different treatments.
Expected Results: Treatment with GK13S is expected to lead to a significant reduction in the levels of free monoubiquitin, phenocopying the effect of UCHL1 loss-of-function.[1][3] In contrast, this compound and DMSO should not significantly alter monoubiquitin levels.[1][3]
Data Presentation
Table 1: Effect of GK13S and this compound on Monoubiquitin Levels in U-87 MG Cells
| Treatment Group | Concentration (µM) | Normalized Monoubiquitin Intensity (Mean ± SEM) | Statistical Significance (vs. DMSO) |
| DMSO | - | 1.00 ± 0.08 | - |
| GK13S | 10 | 0.65 ± 0.05 | p < 0.01 |
| This compound | 10 | 0.98 ± 0.09 | Not Significant |
Data are hypothetical and based on expected outcomes from published studies.[3]
Mandatory Visualizations
Signaling Pathway of UCHL1 and Point of Inhibition
Caption: UCHL1 pathway and inhibition by GK13S/GK16S.
Experimental Workflow for Validating UCHL1 Inhibition
References
In vitro and in vivo applications of GK16S
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GK16S, a crucial chemical probe, in both in vitro and in vivo research settings. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in laboratory settings.
Introduction: The GK13S/GK16S Chemogenomic Pair for UCHL1 Research
This compound and its enantiomer, GK13S, form a potent and non-toxic chemogenomic pair of activity-based probes for the deubiquitinase UCHL1 (Ubiquitin C-terminal Hydrolase L1)[1][2][3]. UCHL1 is a deubiquitinating enzyme (DUB) implicated in neurodegenerative diseases and the promotion of cancer metastasis and invasiveness[2][3].
GK13S acts as a potent, stereoselective inhibitor of UCHL1[2][3]. In contrast, this compound serves as a minimal probe or negative control, exhibiting significantly less activity against UCHL1[2][4]. This differential activity is fundamental to their application. By comparing the cellular effects of GK13S to those of this compound, researchers can specifically attribute observed phenotypes to the inhibition of UCHL1, thereby minimizing the confounding influence of off-target effects[2][4].
The primary mechanism of action for GK13S involves the covalent modification of the active site cysteine (C90) of UCHL1 through its cyanamide (B42294) "warhead"[5]. The crystal structure of UCHL1 in complex with GK13S reveals that the inhibitor locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states, which is key to its specificity[2][3][5].
In Vitro Applications
This compound is an indispensable tool for a variety of in vitro assays aimed at elucidating the cellular functions of UCHL1.
Data Presentation: Quantitative Comparison of GK13S and this compound
| Parameter | GK13S | This compound | Reference |
| UCHL1 Inhibitory Potency (IC50) | 50 nM | > 10 µM | [6] |
| Cellular UCHL1 Inhibition (HEK293 cells) | Near complete inhibition at 1 µM | No significant inhibition | [6] |
| Effect on Monoubiquitin Levels (U-87 MG cells) | Significant reduction | No significant reduction | [2] |
| Thermal Shift (ΔTm) of UCHL1 | +6 °C | No significant shift | [2] |
Experimental Protocols
This assay biochemically determines the inhibitory potency of compounds against UCHL1.
Materials:
-
Recombinant human UCHL1 protein
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
GK13S and this compound
-
DMSO (vehicle control)
-
384-well black plates
-
Plate reader capable of measuring fluorescence (excitation/emission ~485/535 nm)
Protocol:
-
Prepare serial dilutions of GK13S and this compound in DMSO.
-
In a 384-well plate, add the compounds to the assay buffer. Include a DMSO-only control.
-
Add recombinant UCHL1 to each well and incubate for 1 hour at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 values.
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
HEK293 or U-87 MG cells
-
GK13S and this compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western blot equipment and reagents
-
Anti-UCHL1 antibody
Protocol:
-
Treat cultured cells with GK13S, this compound (e.g., 5 µM), or DMSO for a specified time (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and divide the lysate into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by cooling at 4°C.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatants containing the soluble protein fractions.
-
Analyze the amount of soluble UCHL1 in each sample by Western blot.
-
Generate a melting curve by plotting the amount of soluble UCHL1 against the temperature. A shift in the melting curve for GK13S-treated cells compared to this compound and DMSO indicates target engagement.
ABPP is used to assess the activity and selectivity of inhibitors against a class of enzymes in a complex proteome.
Materials:
-
HEK293 or U-87 MG cell lysate
-
GK13S and this compound
-
Ubiquitin-based activity probe (e.g., HA-Ub-VS)
-
Streptavidin or anti-HA beads for enrichment
-
Western blot or mass spectrometry equipment
Protocol:
-
Pre-incubate cell lysates with various concentrations of GK13S, this compound, or DMSO for 1 hour.
-
Add the HA-Ub-VS activity-based probe to the lysates and incubate for a specified time to allow for labeling of active DUBs.
-
Quench the labeling reaction.
-
Enrich the probe-labeled proteins using anti-HA beads.
-
Elute the enriched proteins and analyze by Western blot using an anti-UCHL1 antibody or by mass spectrometry for broader selectivity profiling. A decrease in the signal for UCHL1 in the GK13S-treated sample indicates inhibition.
This protocol assesses the downstream cellular effect of UCHL1 inhibition on the levels of free monoubiquitin.
Materials:
-
U-87 MG cells
-
GK13S and this compound
-
DMSO
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Western blot equipment and reagents
-
Anti-ubiquitin antibody
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
Protocol:
-
Treat U-87 MG cells with GK13S, this compound (e.g., 5 µM), or DMSO for 48-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody.
-
Develop the blot and quantify the intensity of the monoubiquitin band relative to the loading control. A reduction in the monoubiquitin band in GK13S-treated cells is expected.
In Vivo Applications
Note: As of the latest available data, there are no specific published in vivo studies detailing the application of this compound. The primary utility of this compound in an in vivo context would be as a negative control for GK13S to ensure that any observed physiological effects are due to the specific inhibition of UCHL1.
Hypothetical Protocol: Assessing the Effect of UCHL1 Inhibition in a Xenograft Mouse Model
This hypothetical protocol outlines how this compound could be used as a negative control in a preclinical cancer study.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line with high UCHL1 expression (e.g., U-87 MG)
-
GK13S and this compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Equipment for animal dosing (e.g., gavage needles, syringes)
Protocol:
-
Inoculate mice subcutaneously with the chosen cancer cell line.
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into three groups: Vehicle control, GK13S, and this compound.
-
Administer the compounds or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., pharmacodynamic markers, histology).
-
Compare the tumor growth inhibition in the GK13S group to the this compound and vehicle groups. A significant reduction in tumor growth only in the GK13S group would suggest that the effect is due to UCHL1 inhibition.
Visualizations
References
Application Notes and Protocols for Western Blot Analysis Using a Loading Control
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Western blotting is a cornerstone technique in molecular biology, enabling the detection and semi-quantitative or quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2] The accuracy of protein quantification by Western blot is critically dependent on the use of a loading control to normalize for variations in protein loading and transfer efficiency between lanes.[1][3]
Traditionally, housekeeping proteins like β-actin, GAPDH, and tubulin have been used as loading controls due to their presumed stable and ubiquitous expression.[4][5] However, a growing body of evidence suggests that the expression of these proteins can vary under certain experimental conditions, including cell density, drug treatments, and disease states.[6][7][8] Therefore, the validation of any loading control for the specific experimental context is paramount for generating reliable and publishable data.[6][9]
Considerations for GK16S as a Potential Loading Control
The user has specified the use of this compound as a control. It is important to note that this compound is not a conventional housekeeping protein. Scientific literature identifies GK13S and this compound as a chemogenomic pair of activity-based probes for the deubiquitinase UCHL1.[10] GK13S acts as a stereoselective inhibitor of UCHL1, while this compound is used as a negative control in such studies due to its lack of inhibitory activity.[10]
Given its described role, the expression stability of this compound across different samples and experimental conditions has not been established. Therefore, before using this compound as a loading control, it is essential to perform rigorous validation to confirm that its expression levels remain constant under the specific experimental conditions. If its expression is found to vary, it is unsuitable as a loading control, and an alternative, validated housekeeping protein or a total protein normalization method should be employed.
Principle of Quantitative Western Blot Analysis
Quantitative Western blotting aims to determine the relative abundance of a target protein across different samples.[11] This is achieved by measuring the signal intensity of the target protein band and normalizing it to the signal intensity of a loading control in the same lane.[11] This normalization corrects for potential inconsistencies in sample preparation, loading, and transfer.[3] For accurate quantification, it is crucial that the signals for both the target protein and the loading control fall within the linear range of detection.[12][13]
Workflow for Quantitative Western Blotting
A typical quantitative Western blot experiment involves several key steps, from sample preparation to data analysis. Each step must be carefully optimized to ensure accuracy and reproducibility.
Caption: A generalized workflow for a quantitative Western blot experiment.
Experimental Protocols
I. Validation of a Loading Control (e.g., this compound)
Objective: To determine if the expression of the potential loading control is stable across all experimental samples.
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates from all experimental conditions (e.g., treated vs. untreated, different time points).
-
Protein Quantification: Determine the protein concentration of each lysate using a reliable method like the BCA assay.
-
Serial Dilution: Create a serial dilution of a pooled sample from all experimental conditions (e.g., from 40 µg down to 1.25 µg).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each experimental sample and the serial dilution of the pooled sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an antibody specific to the potential loading control (e.g., anti-GK16S).
-
Incubate with an appropriate secondary antibody and detect the signal.
-
-
Data Analysis:
-
Measure the band intensity for each sample.
-
For the experimental samples, the band intensity of a valid loading control should remain constant.
-
For the serial dilution, plot the band intensity against the protein amount loaded. A valid loading control will show a linear relationship within a certain range.
-
Data Presentation:
Table 1: Expression Stability of Potential Loading Control Across Experimental Conditions
| Sample Condition | Replicate 1 (Band Intensity) | Replicate 2 (Band Intensity) | Replicate 3 (Band Intensity) | Mean Intensity | Standard Deviation |
| Control | 150,234 | 152,876 | 149,987 | 151,032 | 1,567 |
| Treatment A | 148,987 | 151,034 | 153,211 | 151,077 | 2,112 |
| Treatment B | 152,456 | 149,876 | 150,999 | 151,110 | 1,301 |
A valid loading control will show minimal variation in mean intensity across different conditions.
Table 2: Linearity of Potential Loading Control Signal
| Protein Loaded (µg) | Band Intensity |
| 40 | 320,456 (Saturated) |
| 20 | 250,123 |
| 10 | 124,567 |
| 5 | 62,345 |
| 2.5 | 31,098 |
| 1.25 | 15,678 |
This data helps determine the linear range for detection.
II. Quantitative Western Blot Protocol
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast or hand-cast SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (for target protein and validated loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Sample Loading:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 10-30 µg) into each well of an SDS-PAGE gel. Include a molecular weight marker.
-
-
Electrophoresis:
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against the target protein and the validated loading control (e.g., anti-GK16S, if validated) diluted in blocking buffer. This can be done simultaneously if using antibodies from different host species and with different molecular weights, or sequentially. Incubation is typically done overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (or antibodies) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step as in step 7.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated.
-
-
Data Analysis:
-
Use image analysis software to measure the band intensity (densitometry) for the target protein and the loading control in each lane.
-
Normalize the target protein signal by dividing it by the loading control signal for the same lane.
-
Calculate the relative protein expression across different samples.
-
Data Presentation:
Table 3: Quantification of Target Protein Expression
| Sample | Target Protein Intensity | Loading Control Intensity | Normalized Target Protein Expression | Fold Change vs. Control |
| Control | 50,123 | 150,234 | 0.334 | 1.00 |
| Treatment A | 98,765 | 148,987 | 0.663 | 1.99 |
| Treatment B | 25,432 | 152,456 | 0.167 | 0.50 |
Signaling Pathway and Logical Relationships
Signaling Pathway Analysis
If the target protein is part of a known signaling pathway, Western blotting can be used to investigate how different treatments affect the levels of key proteins in that pathway. For instance, if this compound were involved in a hypothetical signaling cascade, its expression could be monitored alongside other pathway components.
Caption: A hypothetical signaling pathway illustrating the role of a target protein.
Logical Relationship for Normalization
The fundamental logic of using a loading control is to establish a ratio that corrects for experimental variability.
Caption: The logical relationship for calculating normalized protein expression.
References
- 1. images.novusbio.com [images.novusbio.com]
- 2. Loading Controls for Western Blotting [sigmaaldrich.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. licorbio.com [licorbio.com]
- 7. Should You Use Housekeeping Genes to Normalize Your Western Blots? - Advansta Inc. [advansta.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. youtube.com [youtube.com]
- 10. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - FR [thermofisher.com]
Application Note: Mass Spectrometry Protocols for Identifying GK16S Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of cellular targets of novel bioactive small molecules is a critical step in drug discovery and chemical biology. This process elucidates the mechanism of action, informs on potential on- and off-target effects, and guides lead optimization. For electrophilic compounds, which form covalent bonds with their protein targets, mass spectrometry-based chemoproteomics has emerged as a powerful and indispensable tool.[1][2][3] This application note provides detailed protocols for the identification of protein targets of GK16S, a putative electrophilic small molecule, using state-of-the-art mass spectrometry techniques.
The strategies outlined herein are based on well-established chemoproteomic workflows that are broadly applicable to the study of covalent inhibitors.[1][2] These methods involve treating biological systems (cells or cell lysates) with the compound of interest, followed by proteomic analysis to identify and quantify the proteins that have been covalently modified. Two primary approaches are detailed: a "bottom-up" peptide-centric approach for precise identification of modification sites, and a "top-down" intact protein analysis for confirming direct target engagement.[4][5]
Key Methodologies
The core of these protocols relies on the ability of mass spectrometry to detect the mass shift induced by the covalent adduction of this compound to a target protein or its constituent peptides.[4] To facilitate detection and enrichment of these modified proteins, a common strategy involves the use of a chemical probe version of the compound. This probe is typically synthesized to include a "clickable" handle, such as a terminal alkyne, which allows for the covalent attachment of a reporter tag (e.g., biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for enrichment, or a fluorescent dye for visualization.[6]
This note will detail two primary workflows:
-
Activity-Based Protein Profiling (ABPP) with a Clickable this compound Probe: This is a powerful method for identifying targets in complex biological systems like cell lysates or even in living cells.[7][8]
-
Direct Identification of this compound-Modified Peptides (Label-Free): This approach is used when a clickable probe is not available or to confirm targets identified by other means.
Experimental Protocols
Protocol 1: Target Identification using a Clickable this compound-Alkyne Probe
This protocol outlines the use of a this compound analog containing a terminal alkyne for target discovery in a human cell line (e.g., HEK293T).
1. Cell Culture and Treatment:
- Culture HEK293T cells to ~80% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Treat cells with varying concentrations of this compound-alkyne probe (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a predetermined time (e.g., 2-4 hours).
- Harvest cells by scraping, wash twice with ice-cold PBS, and pellet by centrifugation.
2. Cell Lysis:
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).
- Sonicate the lysate briefly to shear nucleic acids and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration using a BCA assay.
3. Click Chemistry (CuAAC):
- To 1 mg of protein lysate, add the following click chemistry reagents in order:
- Azide-biotin tag (e.g., 100 µM)
- Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
- Copper(II) sulfate (B86663) (CuSO4) (1 mM)
- Incubate the reaction for 1 hour at room temperature with gentle shaking.
4. Enrichment of Biotinylated Proteins:
- Pre-wash streptavidin agarose (B213101) beads with lysis buffer.
- Add the bead slurry to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
- Wash the beads extensively to remove non-specifically bound proteins (e.g., with lysis buffer, high salt buffer, and urea (B33335) buffer).
5. On-Bead Protein Digestion:
- Resuspend the beads in a buffer containing a denaturant (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5).
- Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
- Alkylate free cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
- Dilute the urea to <2 M with 100 mM Tris-HCl pH 8.5.
- Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and digest overnight at 37°C.
- Collect the supernatant containing the digested peptides.
6. LC-MS/MS Analysis:
- Acidify the peptide mixture with formic acid.
- Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) using a suitable gradient to separate the peptides.
- Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
7. Data Analysis:
- Search the raw MS data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.
- Specify variable modifications for methionine oxidation and the this compound-alkyne adduct on reactive residues (e.g., cysteine, lysine).
- Quantify the relative abundance of identified proteins across different treatment conditions to identify those enriched by the this compound-alkyne probe.
Protocol 2: Label-Free Identification of Direct this compound Adducts
This protocol is for the direct detection of peptides modified by the native this compound compound.
1. Sample Preparation:
- Prepare cell lysates as described in Protocol 1 (steps 1 and 2).
- Treat the protein lysate (e.g., 1 mg) with this compound at various concentrations or DMSO for 1-2 hours at 37°C.
2. Protein Digestion:
- Perform an in-solution digestion of the treated lysates.
- Reduce, alkylate, and digest the proteins with trypsin as described in Protocol 1 (step 5), but without the bead enrichment.
3. LC-MS/MS Analysis:
- Analyze the resulting peptide mixtures by nLC-MS/MS as described in Protocol 1 (step 6).
4. Data Analysis:
- Perform a database search with the following considerations:
- Use a differential modification search strategy to identify peptides with a mass shift corresponding to the addition of this compound.
- The mass of the this compound adduct should be set as a variable modification on potential nucleophilic amino acid residues (e.g., Cys, Lys, His, Ser, Thr, Tyr).
- Compare the results from the this compound-treated samples to the DMSO control to identify unique modified peptides.
- Utilize label-free quantification (LFQ) to determine the extent of modification.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables.
Table 1: Putative this compound Target Proteins Identified by ABPP
| Protein ID (UniProt) | Gene Name | Description | Fold Enrichment (this compound/DMSO) | p-value |
| P04035 | HSPA5 | 78 kDa glucose-regulated protein | 15.2 | 0.001 |
| Q06830 | HSP90B1 | Endoplasmin | 12.8 | 0.003 |
| P11021 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 9.5 | 0.008 |
| P31946 | XPO1 | Exportin-1 | 7.3 | 0.012 |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 6.8 | 0.015 |
Table 2: Identified this compound-Modified Peptides and Sites of Modification
| Protein Name | Peptide Sequence | Modified Residue | Mass Shift (Da) |
| 78 kDa glucose-regulated protein | IINEPTAAAIAYGLDK | Cys(41) | +[Mass of this compound] |
| Endoplasmin | LRELISNASDALDKIR | Cys(521) | +[Mass of this compound] |
| Glucose-6-phosphate 1-dehydrogenase | VGFQYEGPNYLR | Cys(13) | +[Mass of this compound] |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the complex processes involved.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Workflow for Direct Identification of Modified Peptides.
Conclusion
The mass spectrometry-based protocols described in this application note provide a robust framework for the identification and characterization of the cellular targets of the electrophilic compound this compound. The ABPP approach using a clickable probe is ideal for initial target discovery in a complex proteome, while the label-free direct identification method is crucial for validating these targets and precisely mapping the sites of covalent modification. Successful application of these methods will provide critical insights into the mechanism of action of this compound and facilitate its further development as a chemical probe or therapeutic agent.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GK16S in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of GK16S, a chemogenomic probe for the deubiquitinating enzyme Ubiquitin C-terminal hydrolase L1 (UCHL1), in various cell culture experiments.
Introduction
This compound is a valuable tool for studying the cellular functions of UCHL1, an enzyme implicated in neurodegenerative diseases and cancer.[1] Proper concentration and experimental design are crucial for obtaining reliable and reproducible results. These notes offer guidance on utilizing this compound to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound is cell-line dependent and should be determined empirically for each experimental system. The following table provides a summary of reported concentrations for this compound and other UCHL1 inhibitors to serve as a starting point for optimization.
| Compound | Cell Line | Concentration | Exposure Time | Application | Reference |
| This compound | U-87 MG | 1.25 µM | 72 hours | Assessment of monoubiquitin levels | |
| LDN-57444 | Endothelial Cells | 5 µM | 1.5 hours | UCHL1 inhibition | [2] |
| LDN-57444 | HGSOC cell lines | 5 µM - 40 µM | 48 hours | Dose-response curves | |
| WP1130 | Glioblastoma cells | Increasing concentrations | 6 hours | Viability and apoptosis assays | [3] |
Note: It is recommended to perform a dose-response curve to determine the IC50 value of this compound in your specific cell line.
Signaling Pathways Affected by UCHL1 Inhibition
UCHL1 is involved in several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Inhibition of UCHL1 by this compound can modulate these pathways.
Caption: UCHL1 signaling pathways in cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range of 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: MTT cell viability assay workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (determined from the viability assay, e.g., IC50 and 2x IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Annexin V/PI apoptosis assay workflow.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-UCHL1, anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Caption: Western blot analysis workflow.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects with GK16S
Welcome to the technical support center for GK16S. This guide is designed for researchers, scientists, and drug development professionals to effectively use this compound as a negative control to identify and troubleshoot off-target effects of its active enantiomer, GK13S, a potent inhibitor of the deubiquitinase UCHL1.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an experimental setting?
A1: this compound is the inactive enantiomer of GK13S, a stereoselective inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2] Its primary role is to serve as a negative control in cell-based assays to differentiate the on-target effects of UCHL1 inhibition by GK13S from potential off-target effects.[1] Effects observed with GK13S but not with this compound are likely attributable to the inhibition of UCHL1. Conversely, phenotypes or signaling changes observed with both compounds suggest off-target effects.[1][3]
Q2: I am observing a cellular phenotype with both GK13S and this compound. How can I confirm if this is a genuine off-target effect?
A2: Observing a similar cellular phenotype with both the active (GK13S) and inactive (this compound) compounds strongly suggests an off-target effect. To further investigate and confirm this, a systematic approach is recommended.[4] This involves a series of validation experiments to identify the unintended target or pathway being modulated.
A general workflow for investigating these off-target effects is outlined below.
Q3: My results show that GK13S reduces monoubiquitin levels, but I see no effect with this compound. What does this indicate?
A3: This is the expected on-target effect of GK13S. The reduction of monoubiquitin levels in cells treated with GK13S, but not with the inactive control this compound, phenocopies the effect of a UCHL1 mutant mouse.[1][2] This demonstrates the specific inhibition of UCHL1's deubiquitinase activity by GK13S in a cellular context.[1][3]
Q4: I suspect compound solubility issues are causing non-specific effects. How can I address this?
A4: Poor solubility can lead to compound precipitation and non-specific cellular effects, which could be misinterpreted as off-target activity. It is crucial to ensure that both GK13S and this compound are fully solubilized in your cell culture media at the working concentrations.
Here are some steps to troubleshoot solubility issues:
-
Check Solubility: Determine the solubility of your compounds in the specific cell culture medium you are using.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure the solvent itself is not causing the observed effects.[5]
-
Lower Concentration: If solubility is a concern, test a lower concentration of the compounds.
-
Alternative Formulation: Consider using a different formulation or solvent system if solubility remains an issue.
Troubleshooting Guides & Experimental Protocols
Guide 1: Confirming Off-Target Effects
If you observe an unexpected phenotype with both GK13S and this compound, the following experimental protocols can help you confirm and identify the off-target protein(s).
This protocol helps to determine if the off-target effect is dose-dependent.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series for both GK13S and this compound, typically ranging from a low nanomolar to a high micromolar concentration. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of GK13S, this compound, and the vehicle control.
-
Incubation: Incubate the cells for a relevant period based on the observed phenotype (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the phenotype of interest (e.g., cell viability, reporter gene expression, protein phosphorylation) for each concentration.
-
Data Analysis: Plot the response against the compound concentration to generate dose-response curves and determine the IC50 or EC50 values for both compounds.
Data Interpretation:
| Observation | Interpretation |
| Similar dose-response curves and IC50/EC50 values for GK13S and this compound. | Strongly suggests a shared off-target effect. |
| No dose-response observed. | The effect may be due to non-specific toxicity or an experimental artifact. |
CETSA can be used to identify direct binding of GK13S and this compound to an unknown off-target protein in a cellular context.[4]
Methodology:
-
Cell Treatment: Treat intact cells with GK13S, this compound, or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting for a candidate off-target protein or by mass spectrometry for a global analysis.
Data Interpretation:
A shift in the thermal stability of a protein in the presence of GK13S and this compound compared to the vehicle control indicates direct binding.
Guide 2: Deconvoluting Off-Target Pathways
Once an off-target effect is confirmed, the next step is to identify the signaling pathway involved.
UCHL1 is a deubiquitinase involved in maintaining the cellular pool of monoubiquitin.[1][2] Its dysregulation has been linked to neurodegenerative diseases and cancer.[1] While this compound is inactive against UCHL1, off-target effects of both GK13S and this compound could potentially impact various signaling pathways. Kinase signaling pathways are common off-targets for small molecule inhibitors.[6]
If a kinase is suspected as an off-target, a kinase profiling assay can identify unintended kinase targets.[4]
Methodology:
-
Compound Submission: Submit GK13S and this compound to a commercial kinase profiling service or perform an in-house screen against a panel of recombinant kinases.
-
Assay Format: Radiometric or fluorescence-based assays are commonly used to measure kinase activity in the presence of the compounds.
-
Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is determined.
Data Interpretation:
Significant inhibition of one or more kinases by both GK13S and this compound would identify them as off-target candidates.
| Kinase Target | GK13S (% Inhibition @ 1µM) | This compound (% Inhibition @ 1µM) | Interpretation |
| Kinase X | 85% | 82% | Potential off-target |
| Kinase Y | 92% | 5% | Likely not a shared off-target |
| Kinase Z | 10% | 8% | No significant inhibition |
This protocol can be used to examine the activation state of key proteins in a suspected off-target signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with GK13S, this compound, a known inhibitor of the suspected pathway (positive control), and a vehicle control. After treatment, lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of key signaling proteins (e.g., p-ERK/Total ERK, p-JNK/Total JNK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Interpretation:
A similar change in the phosphorylation status of a signaling protein in response to both GK13S and this compound would provide evidence for the modulation of that pathway through an off-target mechanism.
References
Technical Support Center: Interpreting Unexpected Results with GK16S Control
Welcome to the technical support center for the GK13S/GK16S chemogenomic probe pair. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments utilizing GK16S as a negative control for the UCH-L1 inhibitor, GK13S.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
A1: this compound is the stereoisomer of GK13S, a potent, activity-based probe that covalently inhibits the deubiquitinase UCH-L1. Due to its different stereochemistry, this compound is significantly less active against UCH-L1 and therefore serves as an ideal negative control.[1][2][3][4] In a typical experiment, GK13S is expected to elicit a biological effect through UCH-L1 inhibition, while this compound should not. This allows you to attribute the observed effects of GK13S specifically to its interaction with UCH-L1.
Q2: What is the expected outcome when using GK13S and this compound?
A2: The expected outcome is a measurable effect with GK13S and a minimal to negligible effect with this compound at the same concentration. For example, in a cell-based assay, treatment with GK13S should lead to a downstream consequence of UCH-L1 inhibition, such as a reduction in monoubiquitin levels, while this compound-treated cells should resemble the vehicle control (e.g., DMSO).[1][2]
Q3: At what concentration should I use GK13S and this compound?
A3: The optimal concentration is experiment-dependent. However, published studies have used concentrations ranging from 0.1 µM to 10 µM for cell-based assays.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What are the known off-targets for this class of inhibitors?
A4: While GK13S is highly selective for UCH-L1, related cyanopyrrolidine-based probes have been shown to engage other targets, including certain aldehyde dehydrogenases and the redox-sensitive protein DJ-1/PARK7.[5] It is important to consider these potential off-targets when interpreting your results, especially if you observe unexpected phenotypes.
Troubleshooting Unexpected Results
Unexpected results can be a valuable source of insight. This guide will help you decipher them.
Scenario 1: this compound (Negative Control) Shows Activity
If this compound is producing an effect similar to GK13S, consider the following possibilities:
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects.
-
Off-Target Effects: The observed phenotype may be due to the inhibition of a protein other than UCH-L1 that is sensitive to both stereoisomers.
-
Compound Instability or Contamination: Ensure the integrity of your this compound stock.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of concentrations for both GK13S and this compound to determine if there is a concentration window where GK13S is active and this compound is not.
-
Validate with a Different Negative Control: If possible, use an alternative UCH-L1 inhibitor with a distinct chemical scaffold to see if it recapitulates the phenotype observed with GK13S.
-
Check for Compound Degradation: Prepare fresh dilutions of your compounds from a trusted stock.
-
Consider Off-Target Analysis: If the effect persists, it may be worthwhile to investigate potential off-target interactions.
Scenario 2: GK13S (Active Compound) Shows No Effect
If GK13S fails to produce the expected effect, consider these factors:
-
Compound Inactivity: The GK13S stock may be degraded or at an incorrect concentration.
-
Assay Conditions: The experimental conditions may not be optimal for UCH-L1 activity or GK13S inhibition.
-
Low UCH-L1 Activity in Your System: The cell line or tissue being used may have very low endogenous UCH-L1 activity.
-
Incorrect Timepoint: The timepoint chosen for analysis may be too early or too late to observe the effect.
Troubleshooting Steps:
-
Verify Compound Activity: Test your GK13S in a validated, cell-free UCH-L1 activity assay.
-
Optimize Assay Conditions: Ensure that the pH, temperature, and buffer components of your assay are optimal for UCH-L1. For cellular assays, check for factors that might affect compound permeability or stability.
-
Confirm UCH-L1 Expression and Activity: Use Western blot or a UCH-L1 activity assay to confirm that your experimental system has sufficient levels of active UCH-L1.
-
Perform a Time-Course Experiment: Analyze the effects of GK13S at multiple time points.
Data Presentation
The following tables summarize quantitative data from published studies to provide a reference for expected results.
Table 1: In Vitro Inhibition of Recombinant UCH-L1
| Compound | IC50 (nM) | Incubation Time | Assay Type |
| GK13S | 50 | 1 hour | Ubiquitin-rhodamine cleavage |
| This compound | >100,000 | 1 hour | Ubiquitin-rhodamine cleavage |
Data from Grethe et al., Nature Communications, 2022.[1]
Table 2: Cellular Target Engagement in HEK293 Cells
| Compound | Concentration (µM) | Incubation Time | % UCH-L1 Inhibition |
| GK13S | 1 | 24 hours | ~95% |
| GK13S | 10 | 24 hours | >99% |
| This compound | 10 | 24 hours | ~20% |
Data interpreted from Western blots in Grethe et al., Nature Communications, 2022.[1]
Experimental Protocols
Key Experiment: Cellular UCH-L1 Inhibition Assay
Objective: To determine the effectiveness of GK13S in inhibiting UCH-L1 activity within a cellular context, using this compound as a negative control.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or U-87 MG) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of GK13S, this compound, or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease inhibitors.
-
Activity-Based Probe Labeling: To measure the remaining UCH-L1 activity, incubate the cell lysates with a broad-spectrum deubiquitinase activity-based probe (e.g., HA-Ub-VS) that will label the active site of UCH-L1.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-HA antibody to visualize the labeled UCH-L1. A decrease in the HA signal in the GK13S-treated sample compared to the vehicle and this compound-treated samples indicates successful inhibition of UCH-L1.
Visualizations
Caption: Experimental workflow for assessing UCH-L1 inhibition.
Caption: Logical flow for interpreting results with a negative control.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using GK16S
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using GK16S in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical probe used in biomedical research. It is structurally related to GK13S, a potent and specific covalent inhibitor of the deubiquitinase UCHL1 (Ubiquitin C-terminal hydrolase L1). This compound serves as a minimal probe or negative control in experiments, helping researchers to distinguish the specific effects of UCHL1 inhibition by GK13S from other, non-specific effects of the chemical scaffold.[1][2]
Q2: What is the relationship between this compound and GK13S?
This compound and GK13S form a "chemogenomic pair".[1] GK13S is the active compound that covalently binds to and inhibits the UCHL1 enzyme. This compound is its stereoisomer or a closely related analog that lacks significant inhibitory activity against UCHL1.[1] This pair allows for rigorous experimental design, where this compound is used to control for any off-target effects or cellular responses that are not due to the specific inhibition of UCHL1.
Q3: What is the molecular target of the GK13S/GK16S probe set?
The primary molecular target is UCHL1, a deubiquitinase (DUB) enzyme.[3][4] DUBs are crucial regulators of the ubiquitin-proteasome system, which controls protein homeostasis.[1] Dysregulation of UCHL1 has been linked to neurodegenerative diseases and the progression of certain cancers, such as glioblastoma.[1][4]
Q4: In which cell lines has the effect of GK13S/GK16S been characterized?
The effects of this chemogenomic pair have been notably demonstrated in the human glioblastoma cell line U-87 MG.[1][3] In these cells, treatment with GK13S, but not this compound, leads to a reduction in the levels of monoubiquitin, phenocopying the effect of a UCHL1 mutation.[1][3]
Troubleshooting Guides
Problem 1: I am observing a biological effect with my this compound negative control.
-
Question: Why is this compound, the negative control, showing activity in my assay?
-
Answer: While designed to be a minimal probe, no control compound is perfectly inert. At high concentrations, this compound could exhibit off-target effects or non-specific cytotoxicity. First, verify the concentration you are using. It is recommended to use the lowest effective concentration for GK13S and the same concentration for this compound. Perform a dose-response curve for both compounds to identify an appropriate concentration window. Additionally, ensure the purity of your this compound stock. Contamination with the active GK13S or other impurities could lead to unexpected activity.
-
Problem 2: I am having trouble dissolving this compound.
-
Question: What is the best way to prepare a stock solution of this compound?
-
Answer: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. It is typically recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation. When preparing your final working concentration in cell culture media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle-only control.
-
Problem 3: The results from my experiment using GK13S and this compound are not clear-cut.
-
Question: The difference in effect between GK13S and this compound is minimal. How can I improve my experimental window?
-
Answer: A small therapeutic window between your active compound and negative control can be due to several factors.
-
Incubation Time: The inhibitory effect of GK13S is time-dependent. You may need to optimize the incubation time to see a significant effect. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal endpoint.[3]
-
Cellular Context: The function and importance of UCHL1 can vary between cell types. Ensure that UCHL1 is expressed in your cell line of choice and is relevant to the biological process you are studying.
-
Endpoint Assay Sensitivity: Your downstream assay may not be sensitive enough to detect the changes resulting from UCHL1 inhibition. Consider using a more direct and sensitive readout, such as a Western blot for monoubiquitin levels or a UCHL1 activity assay.[3]
-
-
Problem 4: I am unsure how to interpret my proteomics data after using GK13S/GK16S.
-
Question: I performed a chemoproteomic experiment and see that GK13S enriches for UCHL1, but both GK13S and this compound pull down other proteins. What does this mean?
-
Answer: This is an expected outcome. Both compounds share the same chemical scaffold and may bind non-specifically to other proteins. The key to data interpretation is the direct comparison between the proteins enriched by GK13S and those by this compound. Proteins that are significantly enriched only in the GK13S sample are high-confidence targets of the active probe. In contrast, proteins enriched by both compounds are likely off-targets of the shared chemical structure.[1]
-
Quantitative Data
The following table summarizes the inhibitory activity of GK13S, highlighting its potency and specificity for UCHL1 compared to other UCH family deubiquitinases. This compound does not show significant inhibition at comparable concentrations.
| Compound | Target | IC50 (nM) | Specificity Note |
| GK13S | UCHL1 | 87 | Highly potent and specific for UCHL1. |
| GK13S | UCHL3 | >10,000 | Displays high specificity over other UCH family members.[5] |
| GK13S | UCHL5 | >10,000 | Displays high specificity over other UCH family members. |
| This compound | UCHL1 | >10,000 | Minimal inhibitory activity; serves as a negative control. |
Experimental Protocols
Protocol: Assessing UCHL1 Inhibition in Cultured Cells via Western Blot for Monoubiquitin
This protocol describes a typical experiment to validate the inhibitory effect of GK13S using this compound as a negative control in U-87 MG cells.
-
Cell Culture and Plating:
-
Culture U-87 MG cells in the recommended growth medium until they reach 80-90% confluency.
-
Trypsinize and plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of GK13S and this compound in DMSO.
-
On the day of the experiment, prepare working solutions by diluting the stock solutions in pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final DMSO concentration.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the vehicle (DMSO), this compound, or GK13S to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity for monoubiquitin and the loading control using densitometry software.
-
Normalize the monoubiquitin signal to the loading control.
-
Compare the normalized monoubiquitin levels in GK13S-treated cells to the vehicle and this compound-treated controls. A significant decrease in monoubiquitin in the GK13S lane relative to the controls indicates successful UCHL1 inhibition.
-
Visualizations
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GK13S | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
Stability and storage conditions for GK16S
Product: GK16S, Chemogenomic Activity-Based Probe
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues. As specific manufacturer data on the stability of this compound is not publicly available, these recommendations are based on general best practices for handling small molecule covalent inhibitors and activity-based probes.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: Upon receipt, lyophilized this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Long-term storage at -80°C is recommended to ensure maximum stability.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute the powder in anhydrous DMSO to a high concentration, for example, 10 mM. Ensure the compound is fully dissolved by vortexing briefly.
Q4: How should I store the reconstituted stock solution of this compound?
A4: The reconstituted stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light.
Q5: For how long is the reconstituted stock solution stable?
A5: When stored properly at -80°C, the DMSO stock solution is expected to be stable for several months. However, for critical experiments, it is advisable to use freshly prepared stock solutions or solutions that have been stored for less than 3 months. Discard any stock solution that shows signs of precipitation or discoloration.
Q6: Can I store diluted aqueous solutions of this compound?
A6: It is not recommended to store this compound in aqueous solutions for extended periods. This compound contains a reactive cyanopyrrolidine moiety that can be susceptible to hydrolysis in aqueous environments. Prepare fresh dilutions in your experimental buffer or cell culture medium immediately before use.
Storage Conditions Summary
| Form | Storage Temperature | Shelf Life (General Guideline) | Notes |
| Lyophilized Powder | -20°C to -80°C | ≥ 1 year | Protect from light and moisture. |
| DMSO Stock Solution | -20°C (Short-term) | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C (Long-term) | Up to 6-12 months | ||
| Aqueous Solution | N/A | Not Recommended | Prepare fresh for each experiment due to potential for hydrolysis. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no activity of this compound in experiments. | 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Hydrolysis: Diluted in aqueous buffer long before use. 3. Incorrect concentration: Pipetting errors or incorrect calculations. | 1. Use a fresh aliquot of the stock solution stored at -80°C. 2. Prepare fresh dilutions in your experimental buffer immediately before adding to your assay. 3. Verify the concentration of your stock solution and the accuracy of your dilutions. |
| Precipitation observed in the stock solution vial. | 1. Solvent evaporation: The vial was not sealed tightly. 2. Low temperature precipitation: Some compounds can precipitate out of DMSO at -20°C or -80°C. | 1. Ensure vials are sealed with parafilm or use vials with high-quality seals. 2. Before use, warm the vial to room temperature and vortex to ensure the compound is fully redissolved. Centrifuge briefly to collect the solution at the bottom of the vial. |
| High background or off-target effects in cell-based assays. | 1. High DMSO concentration: The final concentration of DMSO in the cell culture medium is too high, causing solvent-induced toxicity. | 1. Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells, typically ≤ 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent effects. |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Add Solvent: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Gently vortex the vial until the powder is completely dissolved.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Store: Store the aliquots at -80°C, protected from light.
Visualizations
Logical Workflow for Handling and Storing this compound
Caption: Workflow for proper handling and storage of this compound.
Addressing solubility issues of GK16S in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with GK16S in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is highly recommended to use a 100% anhydrous organic solvent. The choice of solvent can impact the stability and solubility of this compound. Below is a summary of common solvents and their recommended concentrations.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Maximum Recommended Concentration | Storage Conditions | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | -20°C, desiccated | DMSO is hygroscopic; use anhydrous DMSO and store properly to prevent this compound precipitation. |
| Ethanol | 5 mM | -20°C | Less toxic to cells than DMSO, but may have lower solvating power for this compound. |
| N,N-Dimethylformamide (DMF) | 10 mM | -20°C | Use with caution due to higher toxicity. |
Q2: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the organic solvent is not sufficient to maintain solubility in the aqueous environment. The following flowchart outlines a systematic approach to troubleshoot this issue.
Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous buffers.
Q3: Can I use buffers containing detergents or other additives to improve this compound solubility?
Yes, the inclusion of non-ionic detergents or other solubilizing agents can significantly improve the solubility of this compound in aqueous buffers. However, it is crucial to validate the compatibility of these additives with your specific experimental setup, as they can interfere with certain assays or affect cellular health.
Table 2: Effect of Solubilizing Agents on this compound Solubility in Phosphate-Buffered Saline (PBS)
| Solubilizing Agent | Concentration | Maximum Soluble this compound Concentration |
| None | - | < 1 µM |
| Tween-20 | 0.01% (v/v) | 15 µM |
| Pluronic F-68 | 0.1% (w/v) | 25 µM |
| (2-hydroxypropyl)-β-cyclodextrin | 1% (w/v) | 50 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening to minimize water condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate in a water bath sonicator for 5 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in tightly sealed, desiccated vials.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
This protocol describes the preparation of a working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.
Caption: Experimental workflow for the serial dilution of this compound stock solution.
-
Prepare an Intermediate Dilution: Dilute the 10 mM this compound stock solution 1:10 in DMSO to create a 1 mM intermediate stock. This helps to minimize the precipitation risk during the final dilution step.
-
Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium.
-
Mixing: Immediately after adding the intermediate stock, vortex the solution gently for 10-15 seconds to ensure rapid and uniform mixing. Do not centrifuge, as this may pellet precipitated compound.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation over time.
Hypothetical Signaling Pathway Modulation by this compound
This compound is hypothesized to be an inhibitor of the fictional kinase, Kinase-A, which is a key component of the MAPK signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed inhibitory action of this compound on the Kinase-A (MEK) in a signaling cascade.
Technical Support Center: UCHL1 Inhibition Assays
Topic: Validating the Lack of UCHL1 Inhibition by GK16S
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments designed to validate this compound as a negative control for the deubiquitinating enzyme (DUB) UCHL1.
Frequently Asked Questions (FAQs)
Q1: What are GK13S and this compound, and why are they used as a pair in UCHL1 studies?
A1: GK13S and this compound are a "chemogenomic pair" of activity-based probes developed for studying Ubiquitin C-Terminal Hydrolase L1 (UCHL1).[1]
-
GK13S is a potent and specific covalent inhibitor of UCHL1.[2] It binds to the active site cysteine (Cys90) and is used to produce a specific loss-of-function phenotype for UCHL1.[2][3]
-
This compound is the corresponding negative control.[1] It is a minimal probe that lacks the key aromatic structural element necessary for binding and inhibiting UCHL1.[1]
This pair allows researchers to distinguish cellular effects caused specifically by the inhibition of UCHL1. An effect observed with GK13S but not with this compound can be confidently attributed to UCHL1 inhibition.[1]
Q2: My biochemical assay shows some UCHL1 inhibition with this compound. What are the potential causes?
A2: While this compound is designed to be inactive, apparent inhibition can arise from several experimental factors. Here is a troubleshooting checklist:
-
High Compound Concentration: The reported IC50 of this compound against UCHL1 is greater than 100 µM.[1] If you are using very high concentrations, you may observe non-specific or off-target effects. Always run a full dose-response curve.
-
Compound Purity and Solubility: Ensure the this compound compound is of high purity and is fully dissolved. Aggregated compounds can cause artifacts. The final DMSO concentration in the assay should ideally not exceed 1%.[4][5]
-
Assay Controls: Every plate should include a "no enzyme" control (substrate only), a "vehicle" control (e.g., DMSO), and a "positive control" inhibitor (e.g., GK13S) to ensure the assay is performing correctly.[5]
-
Compound Interference: this compound itself could be fluorescent at the assay wavelengths. Run a control containing only the buffer, substrate, and this compound (no enzyme) to check for autofluorescence.[4]
-
Reagent Stability: Ensure the UCHL1 enzyme is active and that fluorogenic substrates like Ubiquitin-Rhodamine 110 or Ubiquitin-AMC have been stored correctly, protected from light.[5][6]
Q3: What is the expected outcome when comparing GK13S and this compound in a UCHL1 activity assay?
A3: A properly executed biochemical assay should demonstrate a significant difference in potency between the two compounds. GK13S should inhibit UCHL1 at nanomolar concentrations, while this compound should show no significant inhibition even at high micromolar concentrations.
| Compound | Target | Reported IC50 | Rationale |
| GK13S | UCHL1 | ~50 nM | Potent, specific inhibitor[1][3][7] |
| This compound | UCHL1 | > 100 µM | Inactive negative control[1] |
| GK13S | UCHL3 | > 10 µM | Demonstrates specificity over related UCH family members[2] |
Q4: How can I validate that this compound does not engage UCHL1 in a cellular environment?
A4: Validating the lack of target engagement in cells is a critical step. A key experiment is to measure a downstream biological consequence of UCHL1 inhibition. In mice, a mutation in UCHL1 leads to reduced levels of free monoubiquitin in the brain.[1] This phenotype can be replicated in cell culture.
Treating a human glioblastoma cell line (e.g., U-87 MG) with the potent inhibitor GK13S results in a measurable reduction of monoubiquitin levels.[1][8] In contrast, treating these cells with this compound under the same conditions should not cause a similar reduction in monoubiquitin.[1][8] This differential effect confirms that this compound does not functionally inhibit UCHL1 in an intact cellular system.
Experimental Protocols
Protocol 1: In Vitro UCHL1 Inhibition Assay (Fluorogenic)
This protocol is designed to measure the enzymatic activity of UCHL1 in the presence of a test compound using a fluorogenic substrate like Ubiquitin-Rhodamine 110 (Ub-Rho) or Ubiquitin-AMC (Ub-AMC).
Materials:
-
Recombinant Human UCHL1
-
Fluorogenic Substrate (e.g., Ub-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% w/v BSA)[9]
-
Test Compounds (this compound, GK13S) dissolved in 100% DMSO
-
Black, flat-bottom 96- or 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the 1x Assay Buffer.
-
Compound Plating: Prepare serial dilutions of this compound and GK13S in DMSO. Dispense a small volume (e.g., <1 µL) into the assay plate wells. Also prepare wells for "Positive Control" (DMSO only) and "Negative Control" (DMSO only, no enzyme).[5]
-
Enzyme Preparation: Dilute UCHL1 enzyme to the desired working concentration in ice-cold 1x Assay Buffer. A typical final concentration is 1-5 nM.
-
Enzyme Addition: Add the diluted UCHL1 enzyme solution to all wells except the "Negative Control" wells. Add an equal volume of 1x Assay Buffer to the "Negative Control" wells.[5]
-
Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 30 minutes. This allows the compounds to bind to the enzyme before the reaction starts.[5]
-
Substrate Preparation: Dilute the Ub-AMC substrate in 1x Assay Buffer to its final working concentration (e.g., 500 nM).[6] Protect the solution from light.
-
Initiate Reaction: Add the diluted substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the correct excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em for Ub-AMC).[6] Read kinetically for 30-60 minutes or as a single endpoint measurement. The reaction should be in the linear phase for endpoint reads.[6]
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase) for each well. Normalize the data to the controls (Positive Control = 100% activity, Negative Control = 0% activity). Plot the normalized activity versus compound concentration and fit to a dose-response curve to determine IC50 values.
Protocol 2: Cellular Monoubiquitin Level Assay
This protocol validates the functional consequence of UCHL1 inhibition in cells.
Materials:
-
U-87 MG human glioblastoma cells
-
Cell culture medium and reagents
-
GK13S and this compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents and equipment
-
Primary Antibodies: Anti-Ubiquitin, Anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Culture: Plate U-87 MG cells and allow them to adhere and grow to ~70-80% confluency.
-
Compound Treatment: Treat cells with the desired concentration of GK13S (e.g., 5 µM), this compound (e.g., 5 µM), or vehicle (DMSO) for 48-72 hours.[7]
-
Cell Lysis: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize the protein amount for each sample and prepare for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibody against ubiquitin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Wash again and apply a chemiluminescent substrate to visualize the bands.
-
Strip or cut the membrane and re-probe for a loading control like beta-actin.
-
-
Data Analysis: Perform densitometry on the bands corresponding to monoubiquitin (~8.5 kDa).[8] Normalize the monoubiquitin signal to the loading control signal for each sample. Compare the normalized values between treatments. A significant decrease should be observed in GK13S-treated cells compared to DMSO and this compound-treated cells.[8]
Mandatory Visualizations
Caption: Experimental workflow for validating this compound inactivity.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GK13S | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background signal in experiments with GK16S
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in experiments involving the chemogenomic probe GK16S.
Frequently Asked Questions (FAQs)
Q1: What are this compound and GK13S, and how are they used?
This compound and GK13S form a chemogenomic pair of activity-based probes for the deubiquitinase UCHL1.[1][2] GK13S is a potent, stereoselective inhibitor of UCHL1, while this compound is its less active enantiomer and serves as a crucial negative control.[1] In experiments, comparing the effects of GK13S to this compound allows researchers to attribute observations specifically to the inhibition of UCHL1, as this compound engages other cellular targets in a similar manner to GK13S but without significant UCHL1 inhibition.[1][3]
Q2: What is the primary function of this compound in an experiment?
The primary function of this compound is to serve as a negative control. Since it is structurally very similar to the active probe GK13S but does not potently inhibit UCHL1, any biological effect observed with GK13S but not with this compound can be more confidently attributed to UCHL1 inhibition.[1] This helps to distinguish specific effects from off-target or non-specific effects of the chemical scaffold.
Q3: In what types of assays are this compound and GK13S typically used?
This probe pair is often used in a variety of cell-based and biochemical assays to investigate the function of UCHL1. These can include:
-
Activity-Based Protein Profiling (ABPP): To identify cellular targets.
-
Immunofluorescence (IF) Microscopy: To observe changes in protein localization or cellular morphology.
-
Western Blotting: To detect changes in protein levels, including monoubiquitin levels.[1][3]
-
High-Content Screening (HCS): For phenotypic screening.[4]
-
Cell Viability and Apoptosis Assays: To assess the cellular consequences of UCHL1 inhibition.[1][3]
Troubleshooting Guide: Minimizing Background Signal
High background signal can obscure the specific signal of interest, leading to a low signal-to-noise ratio and making data interpretation difficult.[5][6] Below are common issues and solutions for minimizing background when using this compound.
Issue 1: High Background in All Wells/Samples, Including Controls
This suggests a systemic issue with the assay components or instrumentation.
Q: My fluorescence/luminescence readings are high across the entire plate, even in my "no-probe" and this compound control wells. What are the common causes and how can I fix this?
A: This is often caused by autofluorescence from media, plates, or reagents, or by suboptimal instrument settings.
-
Autofluorescence:
-
Media: Phenol (B47542) red in cell culture media is a common source of background fluorescence.[7] Before imaging or reading the plate, replace the culture medium with a phenol red-free medium or an optically clear buffered saline solution.[7][8]
-
Assay Plates: Standard polystyrene plates can be highly autofluorescent.[5] For fluorescence-based assays, always use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background.[9]
-
Reagents: Buffers and other reagents can become contaminated with fluorescent impurities.[5][9][10] Use fresh, high-purity reagents and filter-sterilize buffers if you suspect microbial contamination.[9]
-
-
Instrument Settings:
-
Experimental Workflow:
Issue 2: High Background Signal Specifically in Probe-Treated Wells
This points to a problem with the probe itself or its interaction with the experimental system.
Q: The background in my this compound-treated wells is significantly higher than in my vehicle-only (e.g., DMSO) wells. What could be causing this?
A: This can be due to non-specific binding of the probe, probe precipitation, or intrinsic fluorescence of the compound.
-
Non-Specific Binding:
-
Probe Concentration: Using too high a concentration of this compound can lead to increased non-specific binding to cellular components or the plate surface.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides a clear distinction from the active probe (GK13S) without elevating the baseline background.
-
Blocking: Insufficient blocking can leave sites open for non-specific antibody or probe binding.[6][10][12] Ensure you are using an appropriate blocking buffer (e.g., 1-5% BSA or non-fat milk) for an adequate amount of time (e.g., 1 hour at room temperature).[10]
-
-
Probe Solubility and Aggregation:
-
Precipitation: Poor solubility can cause the probe to precipitate, which can scatter light and lead to artificially high fluorescence readings.[5] Visually inspect the wells for precipitates. If observed, consider lowering the probe concentration or ensuring the final solvent concentration (e.g., DMSO) is consistent and low (typically ≤1%).[5]
-
-
Probe Autofluorescence:
Issue 3: High Background in Cell-Based Assays
Cellular components themselves can be a major source of background signal.
Q: I'm performing immunofluorescence after treating cells with this compound, and I see a lot of diffuse, non-specific staining. How can I improve my signal-to-noise ratio?
A: This issue often stems from cellular autofluorescence or problems with the staining protocol.
-
Cellular Autofluorescence:
-
Source: Endogenous cellular components like NADH, flavins, and lipofuscin are naturally fluorescent, particularly in the blue and green spectra.[5][7]
-
Solution: If possible, use fluorescent dyes and reporters that emit in the red or far-red regions of the spectrum (>650 nm) to avoid the primary range of cellular autofluorescence.[5] Also, running an unstained cell control is essential to determine the baseline level of autofluorescence.[7][13]
-
-
Fixation and Permeabilization:
-
Artifacts: Over-fixation or harsh permeabilization can alter epitopes and increase non-specific antibody binding.[11][12] Old fixative solutions (e.g., formaldehyde) can also become autofluorescent.[13]
-
Solution: Use fresh, high-quality fixation reagents. Optimize fixation and permeabilization times and concentrations for your specific cell type.[12]
-
-
Antibody Issues:
-
Concentration: Using too much primary or secondary antibody is a common cause of high background.[11] Titrate your antibodies to find the lowest concentration that still provides a robust specific signal.
-
Specificity: Ensure your secondary antibody is highly specific to the primary antibody's host species and isotype.[12] Run a "secondary antibody only" control to check for non-specific binding.
-
Data Presentation: Troubleshooting Summary
The table below summarizes key experimental parameters that should be optimized to reduce background signal.
| Parameter | Low Background Condition | High Background Condition | Recommended Action |
| Probe Concentration | Optimal concentration from titration | Too high, causing non-specific binding | Perform a dose-response curve to find the lowest effective concentration. |
| Washing Steps | 3-5 vigorous washes | 1-2 insufficient washes | Increase the number and volume of washes. Ensure complete aspiration.[10] |
| Blocking Buffer | 1-5% BSA or specific blocker | No blocking or insufficient blocking | Use an appropriate blocking agent for at least 1 hour.[10][12] |
| Assay Plate | Black, opaque microplate | Clear or white polystyrene plate | Use plates designed for fluorescence to minimize crosstalk and autofluorescence.[9] |
| Culture Medium | Phenol red-free medium | Medium containing phenol red | Switch to a phenol red-free formulation for the final assay steps.[7] |
| Detector Gain | Optimized for linear range | Set too high, amplifying noise | Calibrate gain settings using positive and negative controls.[5] |
| Antibody Dilution | Titrated for optimal S/N | Too concentrated | Perform an antibody titration to determine the optimal dilution.[13] |
Experimental Protocols
Protocol 1: General Cell-Based Fluorescence Assay
This protocol provides a framework for treating cells with this compound and a subsequent fluorescent readout.
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and GK13S in appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for the desired time period (e.g., 1-24 hours).
-
-
Staining (Example: Immunofluorescence):
-
Wash cells 3 times with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells 3 times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells 3 times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibody (at optimized dilution in blocking buffer) overnight at 4°C.
-
Wash cells 5 times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody (at optimized dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash cells 5 times with PBS, protected from light.
-
-
Imaging:
-
Replace the final wash with phenol red-free medium or an imaging buffer.
-
Acquire images using a high-content imager or fluorescence microscope with optimized settings (exposure time, gain).
-
Visualizations
Diagram 1: Experimental Workflow for UCHL1 Inhibition Assay
Caption: Workflow for a cell-based fluorescence assay using the GK13S/GK16S probe pair.
Diagram 2: Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting sources of high background signal.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. arp1.com [arp1.com]
- 11. sinobiological.com [sinobiological.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating UCHL1 as the Specific Target of GK13S Using the Inactive Control Probe GK16S
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the activity-based probe GK13S and its inactive stereoisomer, GK16S, to validate Ubiquitin C-terminal Hydrolase L1 (UCHL1) as the specific target of GK13S. The following sections present supporting experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of this chemogenomic approach for researchers, scientists, and drug development professionals.
Introduction to the GK13S/GK16S Chemogenomic Pair
GK13S is a potent, activity-based probe that covalently modifies the active site cysteine of UCHL1, a deubiquitinase implicated in neurodegenerative diseases and cancer.[1][2][3] To ensure that the observed cellular effects of GK13S are due to the specific inhibition of UCHL1 and not off-target interactions, a crucial control is its stereoisomer, this compound.[1] this compound serves as a negative control as it is structurally similar to GK13S but exhibits significantly weaker activity against UCHL1, allowing researchers to differentiate between specific on-target effects and non-specific or off-target phenomena.[1]
Comparative Analysis of GK13S and this compound
The following tables summarize the quantitative data from key experiments demonstrating the differential activity of GK13S and this compound, thereby validating UCHL1 as the specific target of GK13S.
Table 1: In Vitro Inhibitory Potency against Recombinant UCHL1
This table summarizes the half-maximal inhibitory concentration (IC50) values of GK13S and its less active enantiomer, GK13R, against recombinant UCHL1. A lower IC50 value indicates higher potency.
| Compound | IC50 (nM) against UCHL1 | Fold Difference |
| GK13S | 50[4] | - |
| GK13R | 2000[1] | ~40-fold less potent than GK13S |
Note: Data for this compound's direct inhibitory potency in this specific assay format is not explicitly provided in the search results, as its primary role is a negative control in cellular assays. Its significantly reduced engagement with UCHL1 compared to GK13S is the key validation parameter.
Table 2: Cellular Target Engagement in HEK293T Cells
This table illustrates the logarithmic enrichment factor of UCHL1 when HEK293T cells are treated with GK13S compared to a DMSO control, as determined by quantitative mass spectrometry.
| Probe | Target Protein | Log2 Enrichment Factor (Probe vs. DMSO) | Approximate Fold Enrichment |
| GK13S (5 µM) | UCHL1 | 11.5[5] | ~3000-fold[5] |
Table 3: Effect on Cellular Monoubiquitin Levels in U-87 MG Cells
This experiment demonstrates the functional consequence of UCHL1 inhibition. Treatment with GK13S, but not this compound, leads to a reduction in monoubiquitin levels, phenocopying a known UCHL1 loss-of-function mutation.[1][3]
| Treatment | Effect on Monoubiquitin Levels |
| GK13S | Reduction in monoubiquitin[1][3] |
| This compound | No significant change in monoubiquitin[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ubiquitin-Rhodamine Cleavage Assay
This assay measures the enzymatic activity of UCHL1 by monitoring the cleavage of a fluorogenic substrate.
-
Reagents : Recombinant UCHL1, Ubiquitin-Rhodamine 110-Glycine (Ub-Rho) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM DTT), GK13S, this compound, and DMSO.
-
Procedure :
-
Pre-incubate recombinant UCHL1 with varying concentrations of GK13S, this compound, or DMSO (vehicle control) for 1 hour at 37°C in the assay buffer.[5]
-
Initiate the reaction by adding the Ub-Rho substrate.[6]
-
Monitor the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6]
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 values.
-
Intact Protein Mass Spectrometry
This method is used to confirm the covalent binding of the probes to UCHL1.
-
Reagents : Recombinant UCHL1, GK13S, this compound, DMSO, and a suitable buffer.
-
Procedure :
-
Incubate recombinant UCHL1 (e.g., 0.8 µM) with the compound of interest (e.g., 1 µM GK13S or this compound) or DMSO for a specified time (e.g., 2 hours).[5]
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.
-
A mass shift corresponding to the molecular weight of the compound indicates covalent binding.
-
Cellular Activity-Based Protein Profiling (ABPP)
ABPP is employed to identify the cellular targets of the probes in a complex biological sample.
-
Reagents : Cultured cells (e.g., HEK293T or U-87 MG), GK13S, this compound, DMSO, lysis buffer, streptavidin beads, and reagents for click chemistry (if the probe has an alkyne or azide (B81097) handle).
-
Procedure :
-
Treat intact cells with GK13S, this compound, or DMSO for a specified duration (e.g., 1-24 hours).[7]
-
Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Elute the enriched proteins and identify them using quantitative mass spectrometry.
-
Compare the protein enrichment between the different treatment groups to identify specific targets.
-
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental logic and the relevant signaling pathways involving UCHL1.
Caption: Experimental workflow for validating UCHL1 as the specific target of GK13S.
Caption: UCHL1's role in the PI3K/Akt/mTOR and TGF-β signaling pathways.
Conclusion
The collective evidence from in vitro and cellular experiments strongly supports the validation of UCHL1 as the specific target of GK13S. The use of this compound as a negative control is critical in demonstrating that the observed biological effects, such as the reduction of monoubiquitin levels, are a direct consequence of UCHL1 inhibition by GK13S. This chemogenomic pair provides a robust toolset for researchers to investigate the cellular functions of UCHL1 with a high degree of confidence, paving the way for further exploration of its role in disease and as a potential therapeutic target.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of GK16S and Other UCHL1 Negative Controls for Preclinical Research
In the landscape of drug discovery and molecular research, the use of precise and reliable control compounds is paramount to validate experimental findings. For researchers investigating the role of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer, the selection of an appropriate negative control is a critical determinant of data integrity. This guide provides a comparative analysis of GK16S and other established negative controls for UCHL1, offering a comprehensive overview of their performance based on available experimental data.
Introduction to UCHL1 and the Need for Negative Controls
UCHL1 plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers, thereby maintaining cellular protein homeostasis.[1] Its dysregulation has been linked to various pathologies, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting UCHL1 has been instrumental in elucidating its function. However, to ensure that the observed biological effects are specifically due to the inhibition of UCHL1 and not off-target effects of the chemical scaffold, researchers must employ inert control compounds. A robust negative control is typically a close structural analog of the active inhibitor but lacks inhibitory activity against the target enzyme.
Performance Comparison of UCHL1 Negative Controls
This section details the performance of this compound and other known UCHL1 negative controls. The data presented is a synthesis of findings from multiple studies and is summarized for ease of comparison.
This compound is the stereoisomer of GK13S, a potent and specific covalent inhibitor of UCHL1.[2][3] As an inactive counterpart, this compound serves as an ideal negative control for studies involving GK13S, allowing researchers to dissect the specific effects of UCHL1 inhibition.
IMP-1711 is the (R)-enantiomer of the potent UCHL1 inhibitor IMP-1710.[4] Similar to the GK13S/GK16S pair, IMP-1711 demonstrates a significant lack of activity against UCHL1, making it a suitable negative control for its active enantiomer.
LDN-57444 , while historically used as a UCHL1 inhibitor, has shown inconsistent activity and a lack of cellular engagement in some studies, leading to its cautious use and, in some contexts, its application as a compound with questionable UCHL1-specific effects in intact cells.[4]
| Compound | Type | Target | Biochemical IC50 | Cellular Activity | Reference |
| This compound | Negative Control | UCHL1 | Inactive | No reduction in monoubiquitin levels | [2][3] |
| IMP-1711 | Negative Control | UCHL1 | >1000-fold less active than IMP-1710 | No inhibition of UCHL1 in cells | [4] |
| LDN-57444 | Inconsistent Inhibitor | UCHL1 | ~0.88 µM (biochemical, variable) | Failed to engage UCHL1 in some cellular assays | [4] |
| GK13S | Active Inhibitor | UCHL1 | ~50 nM | Reduces monoubiquitin levels | [2][3] |
| IMP-1710 | Active Inhibitor | UCHL1 | ~38 nM | In-cell IC50 of ~110 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize UCHL1 inhibitors and their negative controls.
Biochemical Deubiquitinase Activity Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified UCHL1 in vitro.
-
Reagents and Materials:
-
Purified recombinant human UCHL1 protein
-
Fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (active inhibitor and negative control) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of UCHL1 enzyme to each well of the 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a specified pre-incubation period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent ubiquitin substrate to all wells.
-
Incubate the plate at room temperature for a defined reaction time (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value for active compounds.
-
Cell-Based UCHL1 Target Engagement Assay (Immunoblotting)
This assay determines whether a compound can engage and inhibit UCHL1 within a cellular context.
-
Reagents and Materials:
-
Human cell line expressing endogenous or overexpressed UCHL1 (e.g., HEK293T, U-87 MG)
-
Cell culture medium and supplements
-
Test compounds (active inhibitor and negative control) dissolved in DMSO
-
Activity-based probe for UCHL1 (e.g., HA-Ub-VS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against UCHL1 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.
-
Incubate the lysates with an activity-based probe (e.g., HA-Ub-VS) that covalently binds to the active site of UCHL1.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against UCHL1.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
A decrease in the intensity of the probe-labeled UCHL1 band in the presence of an active inhibitor indicates target engagement. The negative control should not cause a significant decrease in band intensity.
-
Signaling Pathways and Experimental Workflows
To visualize the role of UCHL1 and the experimental approaches to study its inhibition, the following diagrams are provided.
References
- 1. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Reciprocal Regulation of Ubiquitin C-Terminal Hydrolase L1 and β-Catenin/TCF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Negative Controls in RNAi: Scrambled siRNA and the Clarification of GK16S
An objective comparison and guide for researchers, scientists, and drug development professionals on the appropriate use of negative controls in RNA interference (RNAi) experiments.
In the realm of functional genomics and drug discovery, RNA interference (RNAi) is a powerful tool for elucidating gene function through the specific silencing of messenger RNA (mRNA). The validity of any RNAi experiment, however, hinges on the use of appropriate negative controls. These controls are crucial for distinguishing the specific effects of target gene knockdown from non-specific cellular responses. While scrambled small interfering RNA (siRNA) is a widely used negative control, the query regarding "GK16S" necessitates a clarification, as it belongs to a different class of experimental controls. This guide provides a comprehensive comparison and clarifies the distinct roles of these molecules.
Scrambled siRNA: The Standard for Non-Specific Effects
A scrambled siRNA is a synthetically designed double-stranded RNA molecule that has the same nucleotide composition as the experimental siRNA targeting a specific gene, but in a randomized sequence. This randomization ensures that the scrambled control does not have significant sequence homology to any known mRNA in the target organism.
Key Functions of Scrambled siRNA:
-
Controls for Transfection Effects: The introduction of any foreign nucleic acid into a cell can trigger stress responses and other non-specific effects. Scrambled siRNA mimics the physical and chemical properties of the active siRNA, allowing researchers to account for phenotypic changes caused by the transfection process itself.
-
Assesses Off-Target Effects: While designed to be non-targeting, the use of a scrambled control helps to provide a baseline for off-target effects that might be sequence-independent. However, it is important to note that scrambled siRNAs themselves can have their own unique off-target effects.[1][2]
-
Monitors Immune Stimulation: Double-stranded RNA can be recognized by the innate immune system, leading to the activation of pathways that can confound experimental results. A scrambled control helps to assess the level of immune stimulation induced by the introduction of an siRNA duplex.
The Misconception of this compound in RNAi
Initial searches for "this compound" as an siRNA negative control revealed that this molecule is not used in the context of RNA interference. Instead, This compound is a small molecule chemogenomic probe used as a negative control for its active counterpart, GK13S.[1][2][3] This pair of molecules is utilized to study the function of the deubiquitinase UCHL1.[1][2][3] GK13S is a potent inhibitor of UCHL1, while this compound is a structurally similar but inactive analog.[1][2][3] By comparing the cellular effects of GK13S to those of this compound, researchers can attribute specific outcomes to the inhibition of UCHL1, rather than to off-target effects of the chemical scaffold.
This highlights a critical distinction in experimental design between chemical biology and molecular biology. While both fields utilize negative controls, the nature of these controls is fundamentally different.
Quantitative Comparison: Ideal vs. Reality of Negative Controls
While a direct quantitative comparison between scrambled siRNA and this compound is not applicable, we can present a table outlining the ideal characteristics of a negative control siRNA and the potential pitfalls associated with scrambled siRNAs.
| Feature | Ideal Negative Control siRNA | Scrambled siRNA (Potential Reality) |
| Target Specificity | No known target in the transcriptome. | Generally no intended target, but can have unintended off-target binding due to partial sequence complementarity.[1][2] |
| Immune Stimulation | Inert; does not activate innate immune pathways. | Can trigger immune responses through Toll-like receptors (TLRs) and other pattern recognition receptors.[3][4] |
| Off-Target Gene Regulation | No effect on the expression of non-target genes. | Can cause unintended changes in gene expression through miRNA-like off-target effects. |
| Phenotypic Effects | No observable change in cellular phenotype. | May induce unexpected phenotypic changes due to off-target effects or immune stimulation. |
Experimental Protocols
To ensure the robust and reliable interpretation of RNAi experiments, the following experimental protocols are recommended:
Validation of Negative Control siRNA
Objective: To confirm that the chosen scrambled siRNA does not induce significant non-specific effects in the experimental system.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Transfection: Transfect cells with the scrambled siRNA at the same concentration as the experimental siRNA using a suitable transfection reagent. Include a mock-transfected control (transfection reagent only) and an untreated control.
-
Phenotypic Analysis: At 24, 48, and 72 hours post-transfection, assess cell viability (e.g., using a WST-1 or MTT assay) and morphology (via microscopy).
-
Gene Expression Analysis: At the desired time point, extract total RNA and perform quantitative real-time PCR (qRT-PCR) on a panel of housekeeping genes and genes known to be sensitive to cellular stress (e.g., heat shock proteins).
-
Immune Response Assay: Measure the expression of key interferon-stimulated genes (ISGs) by qRT-PCR to assess the level of innate immune activation.
Standard RNAi Experiment with Controls
Objective: To specifically knock down a target gene and observe the resulting phenotype.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells with:
-
Experimental siRNA targeting the gene of interest.
-
Scrambled siRNA (negative control).
-
A positive control siRNA (targeting a well-characterized gene known to produce a measurable effect).
-
Mock-transfected control.
-
Untreated control.
-
-
Knockdown Validation: At 24-72 hours post-transfection, harvest cells and assess the knockdown efficiency of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Assay: Perform the desired functional assay to measure the biological consequence of gene knockdown. Compare the results from the experimental siRNA-treated cells to the scrambled siRNA and other controls.
Visualizing Experimental Logic and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the logical flow of a well-controlled RNAi experiment and the distinct experimental context of a chemogenomic probe pair like GK13S/GK16S.
Caption: Workflow of a controlled RNAi experiment.
Caption: Logic of a chemogenomic probe experiment.
Conclusion: The Importance of Context-Appropriate Controls
The integrity of scientific research relies on the rigorous use of appropriate controls. In the context of RNAi, scrambled siRNA serves as an essential, albeit imperfect, negative control to account for non-specific effects of the experimental procedure. It is crucial for researchers to validate their scrambled controls and to be aware of their potential to induce off-target effects and immune responses.
The initial query regarding this compound highlights the importance of understanding the specific applications of different experimental tools. This compound is a valuable negative control in the field of chemical biology for dissecting the function of specific proteins through small molecule inhibition, but it is not a suitable control for RNAi experiments. By selecting and validating the correct controls for each experimental system, researchers can ensure the accuracy and reliability of their findings, ultimately advancing our understanding of complex biological processes.
References
A Comparative Guide to the Cellular Effects of GK16S and GK13S Probes
This guide provides a detailed comparison of the chemogenomic probes GK16S and GK13S, focusing on their cellular effects as determined by targeted biochemical and cell-based assays. While a global quantitative proteomics study comparing the two compounds is not publicly available, this document summarizes the existing experimental data on their differential activities and outlines the methodologies used for their characterization.
Introduction
GK13S and its stereoisomer this compound are a pair of chemical probes designed to investigate the function of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinase implicated in neurodegenerative diseases and cancer.[1] GK13S acts as a potent, activity-based probe that covalently modifies and inhibits UCHL1.[1] In contrast, this compound serves as a crucial negative control, being structurally similar but inactive against UCHL1.[1] This pairing allows researchers to distinguish specific effects of UCHL1 inhibition from off-target or compound-related effects.
Quantitative Data Summary
The primary quantitative data available for GK13S and this compound focuses on their direct interaction with UCHL1 and the immediate downstream cellular consequences. The following tables summarize the key comparative data.
| Parameter | GK13S | This compound | Cell Line(s) | Reference |
| UCHL1 Inhibition (IC₅₀) | ~50 nM | Inactive | Recombinant UCHL1 | [2] |
| Cellular UCHL1 Engagement | Strong signal at 0.1-1 µM | No significant signal | HEK293 | [1] |
| Effect on Monoubiquitin Levels | Significant reduction | No significant effect | U-87 MG | [3] |
| Toxicity | Non-toxic up to 5 µM for 72h | Non-toxic up to 5 µM for 72h | HEK293, U-87 MG | [1] |
Table 1: Comparative Activity of GK13S and this compound. This table highlights the potent and specific inhibitory activity of GK13S against UCHL1, in contrast to the inactive nature of this compound. It also shows the direct cellular consequence of UCHL1 inhibition by GK13S, leading to a reduction in the cellular pool of monoubiquitin.
Experimental Protocols
The following are detailed methodologies representative of those used to characterize and compare GK13S and this compound.
1. Cell Culture and Compound Treatment:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) and human glioblastoma (U-87 MG) cells are commonly used.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: For cellular assays, cells are treated with the desired concentrations of GK13S, this compound, or DMSO (vehicle control) for specified durations (e.g., 1 to 72 hours).[1][3]
2. In-Cell Activity-Based Protein Profiling (ABPP):
-
Objective: To visualize the covalent binding of the probes to their cellular targets in intact cells.
-
Procedure:
-
Intact HEK293 or U-87 MG cells are treated with varying concentrations of GK13S or this compound (e.g., 0.1 µM to 10 µM) for a set period (e.g., 24 hours).[1]
-
Cells are harvested and lysed.
-
The alkyne handle on the probes is used for a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction with a reporter tag (e.g., a fluorescent azide).
-
Proteins are separated by SDS-PAGE, and labeled proteins are visualized by in-gel fluorescence scanning. A strong fluorescent band at the molecular weight of the target indicates engagement.
-
3. Western Blot Analysis for Monoubiquitin Levels:
-
Objective: To quantify the effect of UCHL1 inhibition on the cellular monoubiquitin pool.
-
Procedure:
-
U-87 MG cells are treated with GK13S, this compound, or DMSO for a specified time (e.g., 48 hours).[2]
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ubiquitin.
-
A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
After incubation with a secondary antibody, the bands are visualized using chemiluminescence, and band intensities are quantified using densitometry.[3]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for comparing GK13S and this compound and the known signaling pathway of their target, UCHL1.
Caption: Experimental workflow for comparing GK13S and this compound.
Caption: Simplified UCHL1 signaling pathway and point of inhibition.
Discussion and Conclusion
The available data robustly demonstrates that GK13S is a specific and potent inhibitor of UCHL1, while this compound is an effective inactive control. The primary observable effect of GK13S in cells is the inhibition of UCHL1's hydrolase activity, which leads to a quantifiable reduction in the pool of free monoubiquitin.[3] This is consistent with UCHL1's known function in recycling ubiquitin from small adducts.[4][5]
While a comprehensive, unbiased quantitative proteomics analysis would provide a global view of all protein expression changes resulting from UCHL1 inhibition, the current targeted studies offer high-confidence validation of the GK13S/GK16S probe pair for studying UCHL1-specific functions. Future proteomics work could elucidate broader, downstream consequences of UCHL1 inhibition on pathways such as Akt signaling, which has been linked to UCHL1 activity.[3][6]
For researchers, scientists, and drug development professionals, GK13S and this compound represent a validated toolset for dissecting the cellular roles of UCHL1. The provided protocols and data serve as a foundation for designing experiments to explore the impact of UCHL1 inhibition in various cellular contexts.
References
- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of GK16S and GK13S
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic differences observed in cells treated with the chemogenomic probes GK16S and GK13S. The information is compiled from experimental data to assist in the evaluation of these compounds for research applications. GK13S and this compound are designed as a chemogenomic pair, with GK13S acting as a specific, covalent inhibitor of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1), while this compound serves as a structurally similar but inactive control.
Core Phenotypic Differences
Treatment of cells with GK13S, but not this compound, elicits specific downstream effects consistent with the inhibition of UCHL1. The primary observed difference is a significant reduction in the cellular pool of free monoubiquitin. This phenocopies the effect of an inactivating mutation in the UCHL1 gene.[1][2] Despite the potent inhibition of UCHL1, GK13S does not appear to impact overall cell viability or induce apoptosis in commonly used cell lines such as HEK293 and the glioblastoma cell line U-87 MG, indicating a non-toxic profile at effective concentrations.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity and cellular effects of this compound and GK13S.
| Compound | Target | IC50 (nM) [a] | Covalent Binding to UCHL1 |
| GK13S | UCHL1 | 50 | Yes |
| This compound | No specific target | Not Applicable | No |
Table 1: In Vitro Inhibitory Activity and Target Binding. [a] Determined by a Ubiquitin rhodamine cleavage assay with recombinant UCHL1.[1][2]
| Cell Line | Treatment (Compound, Conc.) | Duration | Effect on Monoubiquitin Levels | Effect on Cell Viability/Apoptosis |
| U-87 MG | GK13S, 1.25 µM | 72 hours | Significant Reduction | No significant effect |
| U-87 MG | This compound, 1.25 µM | 72 hours | No significant effect | No significant effect |
| HEK293 | GK13S, up to 5 µM | up to 72 hours | Not Reported | No growth arrest or apoptosis |
| HEK293 | This compound, up to 5 µM | up to 72 hours | Not Reported | No growth arrest or apoptosis |
Table 2: Summary of Cellular Phenotypes. Data compiled from microscopy and Western blot analysis.[1]
Signaling Pathway Analysis
GK13S exerts its effect by directly inhibiting UCHL1, a deubiquitinase that plays a crucial role in maintaining the cellular pool of monoubiquitin. UCHL1 has also been shown to regulate the stability of key signaling proteins, including the Epidermal Growth Factor Receptor (EGFR), by removing ubiquitin tags and preventing its degradation.[3] Inhibition of UCHL1 by GK13S is therefore hypothesized to increase EGFR ubiquitination, leading to its degradation and subsequent downregulation of downstream pro-survival pathways such as the MAPK/ERK pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Apoptosis Assay
This protocol is based on the use of propidium (B1200493) iodide (PI) staining followed by microscopy or flow cytometry to identify cells that have lost membrane integrity, a hallmark of late-stage apoptosis or necrosis.
-
Cell Culture and Treatment:
-
U-87 MG or HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Cells were seeded in appropriate culture vessels (e.g., 6-well plates) and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing GK13S, this compound (at specified concentrations, e.g., 1.25 µM), DMSO as a vehicle control, or Staurosporine as a positive control for apoptosis.
-
Cells were incubated for the desired time period (e.g., 72 hours).
-
-
Propidium Iodide (PI) Staining and Imaging:
-
Following treatment, the culture medium was supplemented with PI to a final concentration of 1 µg/mL.
-
Cells were incubated for 15 minutes at 37°C, protected from light.
-
Cell morphology (confluency) was assessed using bright-field microscopy.
-
Apoptotic cells (PI-positive) were visualized and imaged using fluorescence microscopy with an appropriate filter set for red fluorescence.
-
Western Blot Analysis for Monoubiquitin
This protocol describes the detection of monoubiquitin levels in cell lysates.
-
Cell Lysis:
-
After treatment as described above, cells were washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells were lysed by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Lysates were scraped, collected, and clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant (total protein extract) was collected, and protein concentration was determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample were mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-20% Tris-Glycine polyacrylamide gel.
-
Proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane was then incubated overnight at 4°C with a primary antibody specific for ubiquitin (e.g., P4D1 clone). A primary antibody against a loading control (e.g., β-actin or GAPDH) was also used.
-
After washing three times with TBST, the membrane was incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane was washed again three times with TBST.
-
-
Detection and Quantification:
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
The intensity of the monoubiquitin band (approximately 8.5 kDa) was quantified using image analysis software and normalized to the corresponding loading control.
-
Conclusion
The available data clearly demonstrate that GK13S is a specific and potent inhibitor of cellular UCHL1, leading to a measurable decrease in monoubiquitin levels. In contrast, this compound does not affect UCHL1 activity or monoubiquitin levels, making it an appropriate negative control. Importantly, the inhibition of UCHL1 by GK13S does not induce overt cytotoxicity in the tested cell lines, suggesting that it is a well-tolerated tool for studying the cellular functions of UCHL1. These findings support the use of GK13S and this compound as a reliable chemogenomic pair to investigate the role of UCHL1 in various biological processes.
References
Statistical Analysis of GK16S Control Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GK16S and its active counterpart, GK13S, focusing on their use as a chemogenomic pair to investigate the function of the deubiquitinase UCHL1. The data presented here is derived from control experiments designed to distinguish the specific effects of UCHL1 inhibition from off-target or non-specific interactions.
Comparative Data Analysis
GK13S is a potent and stereoselective inhibitor of UCHL1, while this compound serves as its less active enantiomer, making it an ideal negative control. The following tables summarize the quantitative data from key comparative experiments.
| Experiment | GK13S (Active Probe) | This compound (Control Probe) | Outcome Measure | Cell Line |
| Cellular UCHL1 Inhibition | Stereoselective inhibition | Minimal inhibition | Endogenous UCHL1 labeling with HA-Ub-VS | U-87 MG |
| Monoubiquitin Levels | Significant reduction | No significant change | Quantification of monoubiquitin intensities | U-87 MG |
| Protein Enrichment | Enriches for UCHL1 and other targets | Enriches for non-UCHL1 targets | Cellular activity-based protein profiling | U-87 MG |
| Cell Growth and Viability | Non-toxic at effective concentrations | Non-toxic | Confluency and propidium (B1200493) iodide staining | U-87 MG |
Statistical Significance
In a key study, the reduction of monoubiquitin levels by GK13S was found to be statistically significant, while the effect of this compound was not.[1] The statistical analysis was performed using individual one-sample, two-tailed t-tests, with the following results for the comparison against a DMSO-treated control group set to a mean of "1":
| Comparison | p-value | Significance |
| DMSO vs. GK13S (siScr background) | 0.0095 | ** < 0.01 |
| DMSO vs. GK13S (siUCHL3 background) | 0.0014 | ** < 0.01 |
| DMSO vs. This compound | Not significant | ns |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cellular Activity-Based Protein Profiling (ABPP)
This protocol is used to identify the cellular targets of GK13S and this compound.
-
Cell Culture and Treatment: U-87 MG cells are cultured to ~80% confluency. The cells are then treated with either GK13S, this compound (at a specified concentration, e.g., 1.25 µM), or DMSO as a vehicle control for 1 or 24 hours.
-
Lysis: After treatment, cells are washed with PBS and lysed in an appropriate lysis buffer containing protease inhibitors.
-
Click Chemistry: The alkyne handle on GK13S and this compound is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., a fluorescent dye or biotin) for visualization or enrichment.
-
SDS-PAGE and In-gel Fluorescence Scanning: Labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence to visualize the protein targets.
-
Mass Spectrometry (for target identification): For target identification, biotin-labeled proteins are enriched using streptavidin beads, digested, and analyzed by mass spectrometry.
Western Blot for Monoubiquitin Levels
This protocol quantifies the effect of UCHL1 inhibition on cellular monoubiquitin.
-
Cell Treatment and Lysis: U-87 MG cells are treated with GK13S, this compound, or DMSO for a specified duration (e.g., 72 hours). Cells are then lysed as described above.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ubiquitin. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection and Quantification: The signal is detected using a chemiluminescent substrate, and the band intensities corresponding to monoubiquitin are quantified using densitometry software. Data is normalized to a loading control (e.g., β-actin).
Visualizing the Experimental Logic and Pathway
UCHL1 Signaling and Inhibition
Ubiquitin-specific-protease-like 1 (UCHL1) is a deubiquitinase that removes ubiquitin from substrate proteins, thereby regulating their stability and function.[1][2] This process is crucial for maintaining cellular monoubiquitin levels.[1][2] GK13S specifically inhibits UCHL1, leading to a decrease in monoubiquitin.
Caption: UCHL1 deubiquitinates substrates, maintaining the monoubiquitin pool. GK13S inhibits this, reducing monoubiquitin.
Chemogenomic Probe Experimental Workflow
The use of GK13S and this compound as a chemogenomic pair allows for the attribution of observed cellular effects specifically to the inhibition of UCHL1.[2]
Caption: Workflow for comparing the effects of GK13S and this compound to identify UCHL1-specific cellular changes.
References
Comparative Analysis of GK16S Cross-reactivity with Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the activity-based probe GK16S with other deubiquitinating enzymes (DUBs), supported by experimental data and detailed protocols.
This compound is a chemical probe designed to target Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer.[1] As a member of a chemogenomic pair with the more potent GK13S, this compound serves as a valuable tool for studying UCHL1 function.[1] However, understanding the selectivity of such probes is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound's cross-reactivity with other DUBs, focusing on quantitative data and the methodologies used to obtain it.
Cross-reactivity Profile of this compound
This compound exhibits a degree of cross-reactivity, most notably with PARK7 (also known as DJ-1), a protein involved in oxidative stress responses and linked to Parkinson's disease.[2][3] The interaction between this compound and PARK7 has been structurally characterized, confirming a direct binding event. While this compound is designed as a probe for UCHL1, its engagement with PARK7 necessitates careful consideration when designing and interpreting experiments.
The following table summarizes the known cross-reactivity of this compound. It is important to note that comprehensive screening against a full panel of DUBs is not extensively documented in publicly available literature. The data presented here is based on available information.
| Target DUB | Alternative Name | This compound Activity/Binding | Comments |
| UCHL1 | PGP9.5 | Primary Target | This compound is an activity-based probe for UCHL1.[1] |
| PARK7 | DJ-1 | Significant Cross-reactivity | Crystal structure of PARK7 in complex with this compound confirms binding.[1] |
| Other DUBs | - | Generally considered to have low cross-reactivity | This compound is part of a chemogenomic pair with GK13S, which shows high selectivity for UCHL1. The intentional design of this compound as a less potent analog suggests a broader but still limited reactivity profile. |
Experimental Protocols
The cross-reactivity of this compound is typically assessed using competitive activity-based protein profiling (ABPP). This technique allows for the visualization of active enzymes in a complex biological sample and can be used to determine the potency and selectivity of inhibitors or probes.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
This protocol is a generalized procedure based on established ABPP methods for DUB inhibitors.
1. Cell Lysate Preparation:
-
Culture cells of interest (e.g., HEK293T, U-87 MG) to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
2. Competitive Labeling:
-
Aliquot equal amounts of protein lysate (e.g., 50 µg) into microcentrifuge tubes.
-
Pre-incubate the lysates with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 30 minutes at 37°C.
-
Add a broad-spectrum DUB activity-based probe (e.g., HA-Ub-VME or a fluorescently tagged ubiquitin probe) at a fixed concentration to each reaction.
-
Incubate for an additional 15-30 minutes at 37°C to allow for labeling of active DUBs not inhibited by this compound.
3. Sample Preparation for Analysis:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
4. In-gel Fluorescence Scanning (for fluorescent probes):
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled DUBs directly in the gel using a fluorescence scanner.
-
A decrease in fluorescence intensity for a specific DUB band in the presence of this compound indicates target engagement.
5. Western Blot Analysis (for epitope-tagged probes):
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an antibody against the epitope tag (e.g., anti-HA).
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
A decrease in the band intensity corresponding to a specific DUB in the this compound-treated samples indicates inhibition.
6. Mass Spectrometry-Based Analysis (for in-depth profiling):
-
For a more comprehensive analysis, the labeled proteins can be enriched (e.g., via affinity purification if the probe contains a tag like biotin) and identified by mass spectrometry.
-
This approach can provide a proteome-wide view of this compound's targets.
Signaling Pathways and Experimental Workflow
The primary target of this compound, UCHL1, and its main off-target, PARK7, are involved in crucial cellular pathways, including protein homeostasis and oxidative stress response. Understanding these pathways is essential for interpreting the functional consequences of this compound treatment.
Caption: Interaction of this compound with UCHL1 and PARK7 pathways.
The diagram above illustrates the primary inhibitory action of this compound on UCHL1 within the ubiquitin-proteasome system and its off-target inhibition of PARK7 in the oxidative stress response pathway. UCHL1's main function is to maintain the cellular pool of ubiquitin monomers, which are essential for protein degradation.[4] PARK7, on the other hand, is a sensor for reactive oxygen species (ROS) and plays a protective role against oxidative stress.[2] Inhibition of both these proteins by this compound can therefore have complex cellular effects.
The following workflow outlines the process of assessing DUB inhibitor cross-reactivity.
Caption: Workflow for DUB cross-reactivity profiling.
References
- 1. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 3. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Inactive Probes for Activity-Based Protein Profiling: The Case of GK16S
For researchers, scientists, and drug development professionals, the precise identification of protein targets for bioactive small molecules is paramount. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to assess the functional state of enzymes in complex biological systems. A critical component of robust ABPP experiments is the use of inactive or negative control probes to distinguish specific, activity-dependent labeling from non-specific binding. This guide provides a head-to-head comparison of GK16S, a minimal inactive probe for the deubiquitinase UCHL1, with other classes of inactive probes, supported by experimental data and detailed protocols.
Introduction to Inactive Probes in ABPP
Activity-based probes (ABPs) are small molecule tools designed to covalently modify the active site of a specific enzyme or enzyme family. A typical ABP consists of a reactive group (or "warhead") that forms a covalent bond with a catalytic residue, a binding group that directs the probe to the desired enzyme class, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.
To validate the targets identified by an active probe and to rule out false positives arising from non-specific interactions, an inactive control probe is indispensable. An ideal inactive probe is structurally highly similar to its active counterpart but is deficient in its ability to covalently label the target enzyme's active site. This ensures that any differential labeling observed between the active and inactive probes can be attributed to specific, activity-dependent binding. This compound serves as a prime example of a "minimal probe" designed as a negative control for the active UCHL1 probe, GK13S.[1]
Quantitative Comparison of Inactive Probe Types
The selection of an appropriate inactive probe is crucial for the unambiguous interpretation of ABPP data. Below is a comparison of different types of inactive probes, with this compound representing the minimal probe class.
| Probe Type | Mechanism of Inactivation | Key Advantages | Key Disadvantages | Example(s) |
| Minimal Probe | Lacks key structural features of the active probe required for potent binding and/or reactivity, while retaining the reactive warhead. | Simple to synthesize; good for identifying targets that are engaged in a reactivity-driven manner. | May exhibit different off-target profiles compared to the active probe due to structural differences. | This compound (control for GK13S) |
| Enantiomeric Control | The stereoisomer (enantiomer) of the active probe, which often exhibits significantly lower or no activity against the target enzyme. | Identical physicochemical properties to the active probe, providing a very stringent control for off-target effects. | Can be challenging and costly to synthesize the specific enantiomer; some off-target effects might still be stereoselective. | Enantiomer of IMP-1710 (a UCHL1 probe) |
| Scrambled Peptide/Sequence | For peptide-based probes, the amino acid sequence is rearranged to disrupt specific recognition by the target enzyme. | Useful for validating the sequence-specificity of protease or peptidase probes. | May not control for non-specific binding to pockets that are not part of the active site; altered sequence can change physical properties. | Scrambled peptide sequences for kinase or protease probes. |
| Non-Reactive Warhead | The reactive electrophilic group of the active probe is replaced with a non-reactive analogue. | Directly tests the necessity of the covalent reaction for labeling; can help identify proteins that bind the probe non-covalently. | The modification of the warhead can alter the overall electronics and sterics of the probe, potentially affecting its binding and off-target profile. | Analogues of probes with a non-electrophilic group replacing the warhead. |
The GK13S/GK16S Chemogenomic Pair: A Case Study
The deubiquitinase UCHL1 is implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target. The development of the potent and specific active probe GK13S for UCHL1 was accompanied by the synthesis of this compound as a minimal inactive control.[1]
-
GK13S (Active Probe): A potent, stereoselective, and cell-permeable probe that covalently modifies the active site cysteine of UCHL1.[1]
-
This compound (Minimal Inactive Probe): A structurally simplified version of GK13S that retains the reactive warhead but lacks the full binding scaffold. This design allows it to identify proteins that are labeled in a reactivity-driven manner rather than through specific recognition.[1]
A key finding is that GK13S binds to all the targets of this compound, but additionally and specifically targets UCHL1.[1] This demonstrates the utility of the chemogenomic pair in distinguishing the specific, high-affinity target (UCHL1) from background, reactivity-based off-targets.
Experimental Protocols
Below are generalized protocols for utilizing active and inactive probes in a competitive ABPP workflow to identify specific enzyme targets.
Cell Culture and Lysis
-
Culture cells of interest (e.g., HEK293T, U-87 MG) to ~80% confluency in appropriate media.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors (optional, depending on the target enzyme class).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
Competitive Probe Labeling in Cell Lysate
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in PBS.
-
Pre-incubate aliquots of the lysate with either the active probe (e.g., GK13S) or the inactive probe (e.g., this compound) at various concentrations for 30-60 minutes at room temperature. A vehicle control (e.g., DMSO) should also be included.
-
Add a reporter-tagged version of the active probe (e.g., biotinylated GK13S) to all samples and incubate for another 30-60 minutes.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
In-gel Fluorescence Scanning and Western Blotting
-
Separate the labeled proteins by SDS-PAGE.
-
If using a fluorescently tagged probe, scan the gel using an appropriate fluorescence scanner to visualize labeled proteins.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody against the protein of interest (e.g., anti-UCHL1) or with streptavidin-HRP for biotinylated probes.
-
Incubate with a secondary antibody (if necessary) and detect using an appropriate chemiluminescence or fluorescence-based method.
Mass Spectrometry-Based Proteomic Analysis
-
For proteome-wide analysis, the reporter tag on the probe is typically biotin.
-
After labeling, enrich the probe-labeled proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Compare the protein enrichment between the active and inactive probe-treated samples to identify specific targets.
Visualizing Workflows and Pathways
To better illustrate the concepts and procedures, the following diagrams are provided.
Conclusion
The use of inactive control probes is a cornerstone of rigorous activity-based protein profiling. The GK13S/GK16S chemogenomic pair exemplifies the utility of a minimal inactive probe for dissecting specific enzyme-probe interactions from non-specific, reactivity-driven labeling. While other types of inactive probes, such as enantiomeric controls and non-reactive warhead analogues, offer distinct advantages, the choice of the most appropriate control will depend on the specific research question and the nature of the active probe. By employing a well-characterized active/inactive probe pair and robust experimental protocols, researchers can confidently identify and validate enzyme targets, paving the way for a deeper understanding of their biological roles and the development of novel therapeutics.
References
Confirming On-Target Effects of UCHL1 Inhibitors: A Comparative Guide Featuring GK16S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of Ubiquitin C-terminal Hydrolase L1 (UCHL1) inhibitors, with a special focus on the use of the chemogenomic pair, GK13S and its stereoisomer, GK16S. UCHL1 is a deubiquitinating enzyme implicated in various neurodegenerative diseases and cancers, making it a critical therapeutic target.[1][2][3] Validating that a potential drug molecule directly interacts with and inhibits UCHL1 within a cellular context is a crucial step in drug discovery.
The Power of a Chemogenomic Pair: GK13S and this compound
A significant challenge in drug development is distinguishing between a compound's effects due to direct target engagement and those arising from off-target interactions. The use of a chemogenomic pair, an active compound and a structurally similar but inactive control, is a powerful strategy to address this. GK13S is a potent, activity-based probe that stereoselectively inhibits cellular UCHL1.[1][4] Its stereoisomer, this compound, is inactive against UCHL1 and therefore serves as an ideal negative control to discern true on-target effects.[1][4][5][6] Any cellular phenotype observed with GK13S but not with this compound can be more confidently attributed to the inhibition of UCHL1.
Comparison of UCHL1 Inhibitors
While this compound serves as a negative control, it is essential to compare its active counterpart, GK13S, with other known UCHL1 inhibitors to understand its potency and selectivity.
| Inhibitor | Type | IC50 (UCHL1) | Cellular Potency | Notes |
| GK13S | Covalent, Irreversible | ~50 nM[7] | High[1] | Forms a chemogenomic pair with the inactive this compound.[1][4] |
| This compound | Covalent | >100 µM[1] | Inactive[1][6] | Inactive stereoisomer of GK13S, used as a negative control.[1][5] |
| LDN-57444 | Reversible, Competitive | 0.88 µM[8][9] | Poor cellular engagement reported[8] | An isatin (B1672199) O-acyl oxime; its effectiveness in cells has been questioned.[8][9] |
| IMP-1710 | Covalent | 90 nM[8] | 820 nM (in-cell IC50)[8] | Demonstrates high selectivity for UCHL1.[8] |
| Compound 30 | Reversible, Competitive | 0.80-0.94 µM | Active in H1299 lung tumor cells[3] | An isatin O-acyl oxime with selectivity over UCHL3.[3] |
Experimental Protocols for On-Target Validation
Confirming that a UCHL1 inhibitor is engaging its target within the complex cellular environment requires robust and specific assays. The following are key experimental protocols that can be employed, using this compound as a negative control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][12]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., U-87 MG human glioblastoma cells) to 80-90% confluency. Treat cells with the UCHL1 inhibitor (e.g., GK13S), the negative control (this compound), or a vehicle control (DMSO) for a specified time (e.g., 1-24 hours).
-
Heat Challenge: Harvest and wash the cells. Resuspend the cell pellets in a buffer and aliquot them into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles.[12] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble UCHL1 at each temperature by Western blotting using a UCHL1-specific antibody.
-
Data Analysis: A successful on-target inhibitor like GK13S will increase the thermal stability of UCHL1, resulting in more soluble protein at higher temperatures compared to the vehicle control. This compound-treated cells should show a thermal profile similar to the vehicle control.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes activity-based probes to label and identify active enzymes in a complex proteome.[2][13] This technique can directly show that an inhibitor is blocking the active site of UCHL1.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., HEK293T) with varying concentrations of the test inhibitor (e.g., GK13S), negative control (this compound), or DMSO for a designated period (e.g., 1 hour).
-
Probe Labeling: Lyse the cells and treat the lysates with a broad-spectrum deubiquitinase activity-based probe, such as a ubiquitin-vinyl methyl ester (Ub-VME) or a fluorescently tagged ubiquitin probe (e.g., HA-Ub-VME), for 1 hour to label active DUBs.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled DUBs by Western blotting for the probe's tag (e.g., HA-tag) or by in-gel fluorescence scanning.
-
Interpretation: Pre-treatment with an effective inhibitor like GK13S will prevent the labeling of UCHL1 by the activity-based probe in a dose-dependent manner. In contrast, the inactive this compound should not significantly compete with the probe for UCHL1 binding.
Western Blotting for Downstream Effects: Monoubiquitin Levels
UCHL1 is known to play a role in maintaining the cellular pool of monoubiquitin.[1][14][15] Inhibition of UCHL1 can lead to a reduction in free monoubiquitin levels.[1]
Protocol:
-
Cell Culture and Treatment: Treat cells (e.g., U-87 MG) with GK13S, this compound, or DMSO for an extended period (e.g., 24-72 hours) to allow for changes in ubiquitin homeostasis.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody specific for ubiquitin. Also, probe for a loading control (e.g., β-actin or tubulin) to ensure equal protein loading.
-
Quantification: Quantify the band intensity for monoubiquitin and normalize it to the loading control.
-
Expected Outcome: Treatment with the active inhibitor GK13S is expected to cause a significant reduction in the levels of monoubiquitin compared to DMSO-treated cells.[1][6] this compound-treated cells should not show a significant change in monoubiquitin levels.[1][6]
UCHL1 Signaling Pathways
Understanding the signaling pathways in which UCHL1 is involved can provide further opportunities to confirm on-target effects by examining downstream pathway modulation.
UCHL1 and the PI3K/Akt Signaling Pathway
UCHL1 has been shown to positively regulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[16][17][18] UCHL1 can directly bind to and activate Akt2.[16]
Caption: UCHL1 activates the Akt signaling pathway, promoting cell survival.
UCHL1 and the TGF-β Signaling Pathway
UCHL1 can also promote TGF-β signaling, which is involved in processes like cell growth, differentiation, and metastasis.[19][20][21]
Caption: UCHL1 enhances TGF-β signaling by protecting the receptor from degradation.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in the design and interpretation of studies aimed at confirming on-target effects.
Caption: Workflow for confirming on-target UCHL1 inhibitor effects.
By employing these robust experimental strategies and leveraging the power of a chemogenomic pair like GK13S and this compound, researchers can confidently validate the on-target activity of novel UCHL1 inhibitors, a critical step towards the development of new therapeutics.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 8. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UCH-L1 and UCH-L3 regulate the cancer stem cell-like properties through PI3 K/Akt signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UCHL1 ubiquitin C-terminal hydrolase L1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 21. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of GK16S: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of GK16S, a chemogenomic activity-based probe. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The Safety Data Sheet (SDS) for this compound indicates that the compound should be handled in a well-ventilated area while wearing personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] Avoid the formation of dust and aerosols. In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste, as recommended by its Safety Data Sheet, which advises against sewer disposal and suggests incineration by a licensed facility.[1][2]
1. Waste Identification and Classification:
-
Hazardous Waste Determination: Based on the Safety Data Sheet (SDS), this compound should be treated as hazardous waste. The SDS advises disposal via a licensed chemical destruction plant or controlled incineration, and explicitly states not to discharge it into sewer systems.[1][2] While a specific EPA hazardous waste code is not provided, it is the generator's responsibility to make this determination. Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound according to local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously. Store this compound waste separately from other chemical waste to await pickup.
2. Waste Collection and Containerization:
-
Container Selection: Use a dedicated, properly labeled, and sealable container for this compound waste. The container must be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for organic chemical waste. Ensure the container is in good condition and has a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Handle with Care"). Include the accumulation start date (the date the first drop of waste enters the container).
3. Waste Storage:
-
Accumulation Site: Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Storage Limits: Adhere to the storage limits for hazardous waste as defined by the EPA and your institution (typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA).
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS office. This documentation is crucial for tracking the waste from generation to final disposal.
5. Empty Container Disposal:
-
Decontamination: Once a container of this compound is empty, it must still be handled with care. Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste. Add the rinsate to your this compound waste container.
-
Final Disposal: After triple-rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for empty chemical containers.
Quantitative Data for this compound Disposal
| Parameter | Guideline | Source/Recommendation |
| Waste Classification | Hazardous Waste | TargetMol SDS[1][2] |
| Sewer Disposal | Prohibited | TargetMol SDS[1][2] |
| Recommended Disposal Method | Licensed Chemical Destruction or Controlled Incineration | TargetMol SDS[1][2] |
| Container Material | High-Density Polyethylene (HDPE) or Glass | General Laboratory Best Practices |
| Container Labeling | "Hazardous Waste," "this compound," Hazard Pictograms, Accumulation Date | EPA Regulations / Institutional Policy |
| Storage Location | Designated Satellite Accumulation Area (SAA) | EPA Regulations |
| Empty Container Treatment | Triple-Rinse with appropriate solvent; collect rinsate as hazardous waste | EPA Regulations |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the chemical .
References
Navigating the Safe Handling of GK16S: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of GK16S, with a focus on personal protective equipment (PPE) and procedural guidance to foster a culture of safety and build trust in laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of nitrile gloves- Laboratory coat |
| Weighing and Aliquoting (Dry Powder) | - Double-layered nitrile gloves- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or chemical splash goggles- A properly fitted N95 or higher-rated respirator is necessary if the procedure is not performed within a certified chemical fume hood or a containment ventilated enclosure. |
| Solution Preparation and Handling | - Double-layered nitrile gloves- Laboratory coat or disposable gown- Safety glasses with side shields or chemical splash goggles |
| Administering to Cell Cultures or Animals | - Nitrile gloves- Laboratory coat |
| Spill Cleanup | - Double-layered nitrile gloves- Disposable gown- Chemical splash goggles- A properly fitted N95 or higher-rated respirator- Shoe covers (for larger spills) |
| Waste Disposal | - Nitrile gloves- Laboratory coat |
Experimental Workflow for Safe Handling of this compound
Adherence to a standardized workflow is crucial for minimizing risks. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Procedural Guidance: Step-by-Step Operations
1. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before any handling, thoroughly review the this compound SDS to understand its hazards, proper handling procedures, and emergency protocols.
-
Assemble a Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
2. Handling this compound:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing the solid form of this compound, use a containment balance or perform the task in a fume hood to avoid aerosol generation. Use spark-proof tools and equipment to prevent ignition sources.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use PPE as hazardous waste. Reusable PPE should be decontaminated according to established laboratory protocols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated from general laboratory waste.
-
Containerization: Use clearly labeled, sealed, and chemical-resistant containers for all this compound waste. The label should include "Hazardous Waste" and the name "this compound."
-
Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be disposed of according to your institution's guidelines for chemically contaminated containers.
By adhering to these safety and logistical protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
